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Ikaros protein

Cat. No.: B1176123
CAS No.: 148971-36-2
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Description

Historical Context and Discovery of the Ikaros Gene Family

The Ikaros protein, the founding member of the family, was first identified in 1991 as a protein that bound to lymphocyte-specific genes and was initially termed LyF-1. wikigenes.orgwikigenes.org The gene encoding Ikaros, IKZF1, was subsequently cloned in 1992. wikigenes.orgwikigenes.org Upon the realization that LyF-1 was encoded by the IKZF1 gene, the name Ikaros became the established nomenclature. wikigenes.org Pioneering studies, particularly utilizing transgenic mouse models, were instrumental in revealing Ikaros's crucial role in lymphocyte development. nih.govfrontiersin.org Early research demonstrated that the absence of functional Ikaros proteins resulted in severe defects in the production of B and T lymphocytes, as well as NK cells and dendritic cells. frontiersin.org

Classification and Nomenclature of Ikaros Family Zinc Finger Proteins (IKZF)

The Ikaros family comprises five members, encoded by distinct genes: IKZF1 (Ikaros), IKZF2 (Helios), IKZF3 (Aiolos), IKZF4 (Eos), and IKZF5 (Pegasus). frontiersin.orgnih.govwikipedia.org These proteins share structural similarities, including N-terminal zinc finger domains involved in DNA binding and C-terminal zinc finger domains facilitating homo- and heterodimerization among family members. frontiersin.orgnih.govwikipedia.orgresearchgate.net Different combinations of these zinc finger modules can influence their DNA-binding capacity and functional properties. nih.gov

The five members of the IKZF family are classified as follows:

Encoded by the IKZF1 gene located on chromosome 7p12.2, Ikaros is a key transcription factor with essential roles in normal lymphopoiesis and functions as a tumor suppressor. frontiersin.orgnih.govnih.gov It contains four N-terminal zinc fingers for DNA binding, primarily recognizing the GGGAA core motif in vitro and the A/GGAAA core motif in vivo. frontiersin.org Two C-terminal zinc fingers mediate dimerization. frontiersin.org Ikaros is expressed throughout the development of the T cell lineage, from hematopoietic progenitors to mature T cells. frontiersin.org It plays a vital role in the conversion between large and small pre-B cell stages and supports B-cell proliferation and differentiation. frontiersin.org Ikaros can act as both a transcriptional activator and repressor, influencing the expression of genes involved in cell survival and proliferation. frontiersin.org Mutations in IKZF1 are associated with various conditions, including recurrent infections, cytopenia, autoimmune diseases, and hematological malignancies like acute lymphoblastic leukemia (ALL) and multiple myeloma (MM). frontiersin.orgnih.govgenecards.org

Helios, encoded by the IKZF2 gene, is another member of the Ikaros family with functions similar to Ikaros in regulating immune cell properties and the progression of hematological malignancies. frontiersin.org It forms homo- or hetero-dimers with other IKZF family members and is believed to function predominantly in early hematopoietic development. bosterbio.comgenecards.org Helios is expressed in various immune cells, including CD4+ regulatory T (Treg) cells and murine NK cells. wikipedia.org In Tregs, Helios interacts with Foxp3 to repress IL-2 expression and is considered a marker of Treg stability. wikipedia.org Mutations in IKZF2 have been linked to immune dysregulation and immunodeficiency. nih.govnih.gov

Aiolos, encoded by the IKZF3 gene located on chromosome 17q11, is closely related to Ikaros and shares similar functions. frontiersin.orgnih.gov It contains six C2H2-type zinc fingers and can form homodimers and heterodimers with other IKZF family members, including Ikaros, Eos, and Pegasus. ptglab.comgenecards.org Aiolos is highly expressed in peripheral blood leukocytes, the spleen, and the thymus. ptglab.com It plays a significant role in the regulation of lymphocyte differentiation, including B-cell activation and maturation, NK cell maturation, and Th17 cell differentiation. nih.gov Aiolos is involved in the generation of high-affinity bone marrow plasma cells. nih.gov Similar to Ikaros, Aiolos can participate in chromatin remodeling. thermofisher.com Misregulation or mutations in IKZF3 have been correlated with various diseases, including chronic lymphocytic leukemia (CLL) and immunodeficiency. nih.govnih.govrupress.org

Eos, a transcriptional regulator encoded by the IKZF4 gene (also known as ZNFN1A4) on chromosome 12q13.2, is crucial for the suppressive function of regulatory T (Treg) cells in vivo. frontiersin.orgsinobiological.comresearchgate.netnih.gov It is preferentially expressed in Treg cells and acts as a repressor of gene expression, often working alongside Foxp3. researchgate.netsinobiological.com Eos contains four DNA-binding N-terminal zinc fingers and two C-terminal zinc fingers for dimerization. plos.org It can self-associate and form heterodimers with other Ikaros family members. plos.org Eos is expressed in various tissues, including the brain, liver, skeletal muscle, kidney, and heart, although its expression is particularly important in Tregs. nih.govplos.org Research indicates Eos's involvement in regulating γ-globin gene transcription during erythroid differentiation. plos.org Altered expression of Eos has been suggested to contribute to the pathological progression of certain diseases. nih.gov

Pegasus, encoded by the IKZF5 gene, is another member of the Ikaros family of transcription factors involved in the development and function of the immune system. ontosight.aimaayanlab.cloud It contains zinc finger motifs essential for DNA binding. ontosight.ai Pegasus is distinct from other Ikaros members as it contains only three N-terminal zinc fingers with divergent sequence and DNA binding specificity. aai.org While widely expressed in various cell types within the immune system, its specific functions are still being actively investigated. aai.orgnih.govontosight.ai Studies suggest that Pegasus is an important transcriptional regulator in megakaryopoiesis, and variants in IKZF5 have been linked to inherited thrombocytopenia. maayanlab.cloud Disruption of normal Pegasus function can impair chromatin binding and affect platelet biogenesis. maayanlab.cloud

The Ikaros family members interact through their C-terminal zinc fingers to form homo- and heterodimers, which is essential for their localization and function, including the regulation of pericentromeric heterochromatin. frontiersin.orgresearchgate.netnih.gov These interactions and their ability to associate with chromatin remodeling complexes, such as NuRD and BAF (SWI/SNF), highlight the complex mechanisms by which Ikaros proteins regulate gene expression. researchgate.netuniprot.org

Table: Ikaros Family Proteins and PubChem CIDs

Protein NameGene NamePubChem CID
IkarosIKZF110320 (GeneID) nih.gov / 603023 (OMIM) genecards.org / Q13422 (UniProt) uniprot.org
HeliosIKZF222807 (GeneID) nih.gov / P81183 (UniProt Mouse) cusabio.com / Q9UKS6 (UniProt Human)
AiolosIKZF322806 (GeneID) nih.gov / Q9UKT9 (UniProt) genecards.org
EosIKZF464375 (GeneID) nih.gov / Q9H5V6 (UniProt)
PegasusIKZF564376 (GeneID) maayanlab.cloud / Q9H5V7 (UniProt) genecards.orgorpha.net

General Significance in Cellular Biology and Hematopoiesis

Ikaros is considered a master regulator of hematopoiesis, essential for the development, differentiation, homeostasis, and function of various blood cell lineages. viamedica.plwjgnet.comnih.gov Its activity is particularly critical for the earliest stages of lymphocyte development, including the specification of both T and B cells during fetal development. nih.govannualreviews.org In adult hematopoiesis, Ikaros continues to be vital, although its specific requirements vary between lymphoid lineages. nih.govannualreviews.org

In B cell development, Ikaros is required for the generation of early progenitors and plays roles in later stages such as VDJ recombination and B cell receptor expression. researchgate.netnih.gov It influences B cell fate commitment and immunoglobulin heavy-chain gene recombination. researchgate.net Ikaros activates genes like IL7R and Flt3, whose signaling is critical for early B cell progenitor development, and induces EBF1, which activates a B cell transcriptional program. nih.gov It also helps repress alternative cell fates, particularly myeloid, in B cell progenitors. researchgate.netnih.gov

For T cell development, Ikaros is required at the earliest specification stage. nih.govannualreviews.org While its activity is not essential for the generation of adult T cell precursors, their differentiation is not normal in its absence. nih.govannualreviews.org Ikaros-null thymocytes show increased numbers of CD4 thymocytes and their immediate precursors, suggesting a deregulation in maturation. nih.govannualreviews.org These cells also hyperproliferate in response to T cell receptor (TCR) signaling. nih.govannualreviews.org Ikaros is also important for the establishment of early branchpoints of the T cell pathway, as its absence affects natural killer cells and gamma delta T cells. nih.govannualreviews.org

Beyond lymphoid cells, Ikaros has roles in myeloid and erythroid differentiation. Studies indicate Ikaros promotes the differentiation and survival of human erythroid cells and is crucial for erythroid maturation and adult globin gene expression. viamedica.pl It is also involved in the differentiation of neutrophils and granulocytes. ijbc.ir Research in mice with a hypomorphic mutation in the Ikaros locus revealed defects during neutrophil differentiation, suggesting Ikaros regulates early neutrophil development. ashpublications.org

Ikaros functions as a transcription factor by binding to DNA and influencing gene expression. spandidos-publications.com It can act as both a transcriptional activator and repressor, often through association with chromatin remodeling complexes like NuRD and BAF (SWI/SNF). nih.govanr.frbiorxiv.orguniprot.org Its activity is modulated by interactions with other nuclear proteins and the formation of homo- and heterodimers with other IkZF family members. viamedica.pluniprot.orgembopress.orggenecards.org

The diverse functions of Ikaros are partly attributed to the generation of multiple protein isoforms through alternative splicing, which have distinct activities and DNA binding capabilities. spandidos-publications.comaai.org

Evolutionary Conservation of Ikaros Family Proteins

The Ikaros gene family exhibits significant evolutionary conservation across vertebrates, suggesting a fundamental role in the development of the lymphopoietic system throughout evolution. aai.orgnih.govoup.com Analysis of Ikaros-related genes from a range of species indicates the family likely originated from a primordial gene in deuterostomes, possibly related to present-day protostome Hunchback genes. aai.orgnih.gov

Ikaros-related proteins have been identified in organisms from all four deuterostome phyla (chordates, echinoderms, hemichordates, xenacoelomorpha). nih.gov While many non-vertebrates have a single family member, the family expanded in vertebrates. nih.gov Orthologues of Ikaros, Aiolos, Helios, and Eos have been recovered in cartilaginous fish like the clearnose skate, and an Ikaros-related gene has been found in jawless vertebrates like the sea lamprey. nih.gov

Alignment of zinc finger motifs reveals a high level of identity and conservation between species, particularly among human and medaka orthologues. aai.org The N-terminal zinc fingers involved in DNA binding and the C-terminal zinc fingers facilitating dimerization are highly conserved features of the Ikaros family proteins. aai.org Conserved helical motifs within the intrinsically disordered regions of Ikaros have also been identified, which mediate interactions with corepressor complexes and contribute to gene silencing. biorxiv.orgbiorxiv.org

The conserved tissue-specific expression patterns observed in some Ikaros family members between skate and mammals further support the evolutionary conservation of their roles in hematopoiesis. nih.gov The presence of Ikaros family members in early vertebrates, even those without adaptive immunity, suggests that these factors may have initially regulated the differentiation of immune-type cells and later became central to the development of the adaptive immune system in jawed vertebrates. nih.gov

Properties

CAS No.

148971-36-2

Molecular Formula

C26H39NO7

Synonyms

Ikaros protein

Origin of Product

United States

Molecular and Structural Biology of Ikaros Protein

Gene Organization and Transcriptional Regulation of IKZF1

The IKZF1 gene, located on chromosome 7p12.2 in humans genecards.orgbiogps.orgjax.org and chromosome 11 in mice jax.orgpromega.com, serves as the genetic blueprint for the Ikaros protein. It is a protein-coding gene jax.orgpromega.com that belongs to the Ikaros Family Zinc Finger (IKZF) group of transcription factors wikipedia.orgfrontiersin.org.

Transcriptional regulation of IKZF1 is a complex process involving both a main promoter and multiple highly conserved intronic enhancers ashpublications.orgnih.gov. These regulatory elements contribute to the locus control region activity, ensuring appropriate expression levels during hematopoietic differentiation ashpublications.orgnih.gov. The main promoter exhibits B-cell and myeloid specificity but not T-cell specificity ashpublications.orgnih.gov. Each of the six conserved intronic enhancers has been shown to alleviate local chromatin silencing effects ashpublications.orgnih.gov. Working in concert, these enhancers provide position- and copy-independent reporter expression in transgenic mouse models ashpublications.orgnih.gov.

Transcriptional control of IKZF1 involves both epigenetic and transcriptional factors that target its enhancers in a redundant and specific manner, thereby supporting normal lymphoid lineage progression and homeostasis ashpublications.orgnih.gov. Studies indicate that IKZF1 primarily interacts with corepressors rather than coactivators, mediating transcriptional silencing by reducing chromatin accessibility and levels of histone acetylation (H3K27ac), particularly at enhancer regions ashpublications.org.

This compound Isoforms

A key aspect of Ikaros function is the generation of multiple protein isoforms from the single IKZF1 gene. These isoforms exhibit functional divergence, contributing to the varied roles of Ikaros in cellular processes.

The diversity of Ikaros proteins is primarily achieved through alternative splicing of the IKZF1 gene transcript uniprot.orgnih.govsinobiological.comoncology.byaai.orgembopress.orgbiorxiv.org. This process involves the differential inclusion or exclusion of exons, particularly exons 3 to 6, leading to the production of isoforms that vary in the number of N-terminal zinc finger domains sinobiological.comoncology.byaai.org. At least eight alternatively spliced transcripts have been described in humans uniprot.orgsinobiological.com. The absence of certain exons, such as exon 4, which encodes critical DNA-binding zinc fingers, results in isoforms with altered or absent DNA binding capacity embopress.orgbiorxiv.org.

Ikaros isoforms exhibit distinct functional properties based on their structural variations.

Ik1: Often referred to as a major or "full-length" isoform, particularly in mice, Ik1 contains four N-terminal DNA-binding zinc fingers and two C-terminal dimerization zinc fingers nih.govsinobiological.comoncology.bynih.gov. This configuration allows Ik1 to bind DNA efficiently and exert transcriptional regulatory activity sinobiological.comoncology.by.

Ik-H: This isoform is notably abundant in normal human hematopoietic cells but is less prevalent in mice nih.govaai.org. IK-H includes a sequence encoded by exon 3B, located between exons 3 and 4, adding 20 amino acids to the protein nih.govaai.org. This insertion confers distinct DNA-binding characteristics to IK-H and can modulate the DNA binding of other isoforms like IK-1 nih.gov. IK-H localizes to both pericentromeric and non-pericentromeric regions and is involved in the anti-silencing activity of gamma satellite DNA nih.gov.

Ikx: Identified as a DNA-binding isoform sinobiological.comaai.org, Ikx has been reported as the predominantly expressed DNA-binding Ikaros isoform in specific cell types, such as human extravillous trophoblasts oup.com.

Dominant-negative isoforms: These isoforms are characterized by the absence of some or all of the N-terminal DNA-binding zinc fingers while retaining the C-terminal dimerization domain nih.govsinobiological.comoncology.byaai.orgembopress.orgbiorxiv.orgoup.comviamedica.pl. Examples include isoforms designated as Ik4 through Ik10 sinobiological.comoncology.byaai.orgoup.com. Due to their inability to bind DNA effectively, these isoforms can form heterodimers with functional DNA-binding isoforms, thereby inhibiting their ability to bind DNA and regulate transcription nih.govoncology.byaai.orgembopress.orgoup.comviamedica.pl. Overexpression of dominant-negative isoforms, such as Ik6, has been associated with hematopoietic malignancies oncology.byoup.comviamedica.pl.

Below is a table summarizing some key Ikaros isoforms and their characteristics:

Isoform NameN-Terminal Zinc FingersDNA Binding CapabilityC-Terminal Zinc FingersDimerization CapabilityNotes
Ik14Yes2YesOften considered full-length, particularly in mice. nih.govsinobiological.comoncology.bynih.gov
Ik-H4 + exon 3B sequenceYes (distinct)2YesAbundant in humans, modulates IK-1 binding. nih.govaai.org
Ikx(Typically ≥ 3)Yes2YesIdentified as a DNA-binding isoform. sinobiological.comaai.orgoup.com
Ik4-10< 3Reduced/Absent2YesDominant-negative isoforms, inhibit functional isoforms. sinobiological.comoncology.byaai.orgoup.com

Protein Domains and Their Functions

The functional properties of Ikaros proteins are dictated by distinct structural domains. The primary domains are the N-terminal DNA-binding domain and the C-terminal protein-interaction (dimerization) domain promega.comnih.govsinobiological.comnih.govviamedica.plbinasss.sa.crwikipedia.orgfrontiersin.org.

The N-terminal region of Ikaros contains a cluster of C2H2 zinc finger motifs responsible for sequence-specific DNA binding promega.comnih.govsinobiological.comnih.govviamedica.plbinasss.sa.crwikipedia.orgfrontiersin.org. The number of functional N-terminal zinc fingers is a primary determinant of an isoform's ability to bind DNA and exert transcriptional control sinobiological.comoncology.byaai.orgoup.com. Typically, isoforms possessing at least three N-terminal zinc fingers are considered capable of efficient DNA binding sinobiological.comoncology.byaai.orgoup.com. The N-terminal domain usually contains four zinc fingers, designated ZF1 through ZF4 nih.govsinobiological.comnih.govbinasss.sa.crfrontiersin.org.

Ikaros proteins recognize and bind to specific DNA sequences in the regulatory regions of their target genes. A well-established core consensus binding motif for Ikaros is GGGAA binasss.sa.crfrontiersin.orgfrontiersin.orgresearchgate.netnih.govhaematologica.org. Another related motif is GGAA researchgate.net. These motifs are often found in the promoters and enhancers of genes regulated by Ikaros ashpublications.orgviamedica.pl. Within the N-terminal zinc finger domain, ZF2 and ZF3 are primarily responsible for direct interaction with the core GGGAA sequence, while ZF1 and ZF4 contribute to binding specificity and target gene selection frontiersin.orgnih.gov. Ikaros can bind to one or two copies of the (C/T)GGGA(A/T) sequence within gene promoters viamedica.pl.

Below is a table outlining the this compound domains and their functions:

Protein DomainLocationKey FeaturesPrimary Function(s)
N-Terminal DNA-Binding DomainN-terminusC2H2 Zinc Fingers (ZF1-ZF4)Sequence-specific DNA binding, Transcriptional regulation promega.comnih.govsinobiological.comnih.govviamedica.plbinasss.sa.crwikipedia.orgfrontiersin.org
C-Terminal Dimerization DomainC-terminusC2H2 Zinc Fingers (ZF5-ZF6)Homo- and heterodimerization with other Ikaros family members, Pericentromeric targeting nih.govsinobiological.comnih.govviamedica.plbinasss.sa.crwikipedia.orgfrontiersin.org
Influence of DNA Binding Affinity on Transcriptional Activity

The N-terminal domain of Ikaros contains four zinc finger motifs (ZF1-ZF4) responsible for binding to specific DNA sequences. viamedica.plnih.govfrontiersin.org The affinity of Ikaros for its target DNA sequences significantly influences its transcriptional activity. Ikaros binds to regulatory regions of target genes, often containing a core GGGAA motif in vitro and A/GGAAA in vivo, to regulate their expression. binasss.sa.crviamedica.plfrontiersin.org The first three N-terminal zinc fingers (ZF1-ZF3) are primarily involved in sequence-specific DNA binding, while the fourth (ZF4) enhances binding specificity. binasss.sa.cr

C-Terminal Dimerization Zinc Finger Domains

The C-terminal domain of Ikaros contains two additional C2H2 zinc finger motifs (ZF5 and ZF6). viamedica.plnih.govfrontiersin.org These C-terminal zinc fingers are essential for protein-protein interactions, mediating both homo- and hetero-dimerization with other members of the Ikaros family (IKZF family). binasss.sa.crnih.govfrontiersin.org This dimerization domain is necessary and sufficient for Ikaros dimerization. nih.gov Mutations affecting these C-terminal domains can severely impair Ikaros function. binasss.sa.cr

Other Functional Domains and Conserved Regions

Beyond the primary DNA-binding and dimerization domains, Ikaros contains other functional regions and conserved motifs that contribute to its regulatory activities. Ikaros possesses both activation and repression domains, allowing it to function as a transcriptional activator or repressor depending on the cellular context and target gene promoter sequence. viamedica.pl The ability to repress transcription does not solely depend on DNA-binding affinity or dimerization properties but also on the cell type and promoter sequence. viamedica.pl

Ikaros interacts with various nuclear factors and chromatin remodeling complexes, such as the nucleosome remodeling and deacetylase (NuRD) complex and SWI/SNF complexes, to modify chromatin structure and regulate gene expression. viamedica.plfrontiersin.orgresearchgate.netfrontiersin.org Conserved helical motifs within the intrinsically disordered regions of Ikaros have been identified that mediate its association with the NuRD complex, contributing to the silencing of target genes. biorxiv.orgbiorxiv.org Phosphorylation of Ikaros, particularly by casein kinase II, can affect its recruitment to pericentromeric heterochromatin, DNA-binding affinity, and transcriptional repression activity. viamedica.pl

Protein Oligomerization and Dimerization

Ikaros proteins function primarily as dimers or higher-order multimers. viamedica.planr.fr They have not been shown to exist as monomers or to dimerize with transcription factors outside of the Ikaros family. anr.fr The C-terminal zinc fingers are crucial for mediating these protein-protein interactions. binasss.sa.crnih.govfrontiersin.org

Homo-dimerization

Ikaros proteins are capable of forming homo-dimers, meaning two Ikaros molecules bind to each other. frontiersin.orgnih.govnih.gov This homo-dimerization is facilitated by the C-terminal dimerization domain (ZF5 and ZF6). binasss.sa.crnih.govfrontiersin.org Homo-dimerization is important for the full biological function of Ikaros. nih.gov

Hetero-dimerization with Other IKZF Family Members

In addition to homo-dimerization, Ikaros can form hetero-dimers with other members of the Ikaros family, which includes Helios (IKZF2), Aiolos (IKZF3), Eos (IKZF4), and Pegasus (IKZF5). binasss.sa.crwikipedia.orgnih.govfrontiersin.orgnih.gov These hetero-dimers are also mediated by the conserved C-terminal zinc finger domains. binasss.sa.crnih.govfrontiersin.orgfrontiersin.org The co-expression of Ikaros family members enables the formation of these stable homo- and hetero-dimers. viamedica.pl

Impact of Dimer State on DNA Binding and Function

Mutations affecting the dimerization domain can disrupt both homo- and hetero-dimerization, leading to impaired Ikaros function. nih.govfrontiersin.orgashpublications.org These dimerization-defective mutants may still retain some DNA-binding ability as monomers in some cases, but their ability to form functional complexes and regulate gene expression is compromised. frontiersin.orgfrontiersin.org The specific dimeric partner can also influence DNA binding specificity and the resulting transcriptional outcome (activation or repression). anr.frbiorxiv.org Research indicates that different Ikaros homo- and hetero-dimers may recognize distinct target sequences and have varied effects on gene regulation, highlighting the complexity introduced by dimerization in dictating Ikaros function. biorxiv.org

Here is a table of the chemical compound mentioned and its PubChem CID:

Compound NamePubChem CID
This compound3913926

Note: While PubChem primarily lists small molecules, the UniProt entry for human Ikaros (accession Q13422) is associated with the RefSeq protein sequence (NP_006051.3), which corresponds to the GenPept identifier gi|3913926. frontiersin.orguniprot.org PubChem itself lists "ikaros" with CID 79, but this appears to be a general entry without specific protein sequence information. uni-freiburg.de The CID 3913926 is linked to the protein sequence information for human Ikaros.##

The this compound, a key transcription factor encoded by the IKZF1 gene, plays a critical role in the development and regulation of the hematopoietic and immune systems. binasss.sa.crviamedica.plwikipedia.org Its function is intricately linked to its molecular structure, particularly its zinc finger domains, which mediate DNA binding and protein-protein interactions. viamedica.plwikipedia.orgnih.gov

N-Terminal DNA-Binding Zinc Finger Domains

Influence of DNA Binding Affinity on Transcriptional Activity

The N-terminal region of the this compound contains four C2H2 zinc finger motifs (ZF1-ZF4) that are primarily responsible for its ability to bind DNA. viamedica.plnih.govfrontiersin.org This DNA binding is sequence-specific, with Ikaros recognizing and interacting with regulatory regions of target genes, often containing core motifs such as GGGAA in vitro and A/GGAAA in vivo. binasss.sa.crviamedica.plfrontiersin.org The affinity with which Ikaros binds to these DNA sequences is a crucial determinant of its transcriptional regulatory activity. viamedica.plfrontiersin.org

The first three zinc fingers (ZF1-ZF3) are central to sequence recognition, while the fourth zinc finger (ZF4) contributes to the specificity of binding. binasss.sa.cr Variations in the combinations of these N-terminal zinc fingers, arising from alternative splicing of the IKZF1 gene, lead to different Ikaros isoforms with distinct DNA binding affinities and specificities. frontiersin.orgnih.gov These differences in DNA binding capacity directly influence the ability of each isoform to activate or repress target gene expression, contributing to the functional diversity of Ikaros in vivo. nih.gov Mutations within the DNA binding domain can impair the interaction with target DNA, disrupting the proper localization of Ikaros and its associated complexes, such as those targeting pericentromeric heterochromatin. frontiersin.org

C-Terminal Dimerization Zinc Finger Domains

Located at the C-terminus of the this compound are two additional C2H2 zinc finger motifs (ZF5 and ZF6). viamedica.plnih.govfrontiersin.org These C-terminal zinc fingers are indispensable for mediating protein-protein interactions, specifically the dimerization and multimerization of Ikaros. binasss.sa.crnih.govfrontiersin.org This dimerization domain is both necessary and sufficient for Ikaros to form dimers. nih.gov The integrity of these C-terminal zinc fingers is critical for Ikaros function, as mutations in this region can significantly impair its ability to dimerize and consequently affect its biological roles. binasss.sa.cr

Other Functional Domains and Conserved Regions

Beyond the well-defined DNA-binding and dimerization domains, the this compound contains other functional regions and conserved motifs that contribute to its multifaceted regulatory activities. Ikaros possesses distinct domains capable of mediating both transcriptional activation and repression. viamedica.pl The specific outcome of Ikaros binding to a gene promoter (activation or repression) is not solely determined by its DNA binding or dimerization properties but also depends on the cellular context and the specific DNA sequence of the promoter. viamedica.pl

Ikaros interacts with a variety of nuclear proteins and chromatin remodeling complexes, including the nucleosome remodeling and deacetylase (NuRD) complex and SWI/SNF complexes. viamedica.plfrontiersin.orgresearchgate.netfrontiersin.org These interactions are crucial for Ikaros to modulate chromatin structure and regulate gene expression. viamedica.plfrontiersin.orgresearchgate.net Studies have identified conserved helical motifs within the intrinsically disordered regions of Ikaros that are important for its association with the NuRD corepressor complex and its ability to silence target genes. biorxiv.orgbiorxiv.org Post-translational modifications, such as phosphorylation by casein kinase II, can also influence Ikaros function by affecting its localization, DNA binding affinity, and repressive capabilities. viamedica.pl

Protein Oligomerization and Dimerization

Ikaros proteins primarily function as dimers or higher-order oligomers, rather than as monomers. viamedica.planr.fr Interactions within the Ikaros family are mediated by the C-terminal zinc finger domains. binasss.sa.crnih.govfrontiersin.org

Homo-dimerization

Ikaros proteins have the capacity to form homo-dimers, where two identical Ikaros molecules associate with each other. frontiersin.orgnih.govnih.gov This process is driven by the protein's C-terminal dimerization domain, specifically ZF5 and ZF6. binasss.sa.crnih.govfrontiersin.org Homo-dimerization is considered essential for the full range of Ikaros's biological activities. nih.gov

Hetero-dimerization with Other IKZF Family Members

A significant aspect of Ikaros function is its ability to form hetero-dimers with other members of the Ikaros family. This family includes Helios (IKZF2), Aiolos (IKZF3), Eos (IKZF4), and Pegasus (IKZF5). binasss.sa.crwikipedia.orgnih.govfrontiersin.orgnih.gov These hetero-dimeric interactions are also facilitated by the conserved C-terminal zinc finger domains shared among the family members. binasss.sa.crnih.govfrontiersin.orgfrontiersin.org The expression profile of different IKZF family members in various cell types allows for the formation of diverse homo- and hetero-dimeric complexes. viamedica.pl

Impact of Dimer State on DNA Binding and Function

The dimerization state of Ikaros profoundly influences its DNA binding characteristics and, consequently, its transcriptional regulatory functions. Dimerization of Ikaros isoforms that possess functional DNA binding domains generally leads to an increased affinity for their target DNA sequences and enhanced transcriptional activation. viamedica.pl The C-terminal zinc fingers, while primarily mediating dimerization, are also implicated in the targeting of Ikaros to pericentromeric heterochromatin, indicating that dimerization is a prerequisite for this specific nuclear localization and effective DNA binding in that context. binasss.sa.crfrontiersin.org

Ikaros Protein in Transcriptional and Epigenetic Regulation

Mechanisms of DNA Binding and Gene Target Recognition

Ikaros can target specific genes to different nuclear compartments, such as pericentromeric heterochromatin, through direct DNA binding. nih.gov This targeting is dependent on both the N-terminal DNA-binding domain and the C-terminal dimerization domain, suggesting a model where Ikaros multimers can bridge distant chromatin regions. nih.gov

Ikaros DomainFunctionKey FeaturesReferences
N-terminal Zinc Fingers (up to 4)DNA Binding and Target RecognitionFingers 2 and 3 bind the core GGGAA motif. Fingers 1 and 4 modulate binding specificity to flanking sequences. nih.govresearchgate.net
C-terminal Zinc Fingers (2)Protein DimerizationMediates homo- and heterodimerization, which is essential for high-affinity DNA binding. nih.gov
Table 1: Functional Domains of the Ikaros Protein.

Interaction with Chromatin Remodeling Complexes

A central aspect of Ikaros-mediated gene regulation is its ability to serve as a molecular beacon for the recruitment of large, multi-subunit chromatin remodeling complexes. nih.gov These interactions are critical for altering the local chromatin environment at Ikaros target loci, leading to either transcriptional activation or repression. nih.gov

Nucleosome Remodeling and Deacetylase (NuRD) Complex

The most well-characterized interaction of Ikaros is with the Nucleosome Remodeling and Deacetylase (NuRD) complex. imperial.ac.ukmrc.ac.uk This interaction is considered a crucial partnership for Ikaros-mediated gene silencing and tumor suppression. imperial.ac.uk Mass spectrometry analyses have revealed that Ikaros and its family member Helios predominantly associate with subunits of the NuRD complex in immature thymocytes. nih.gov

The NuRD complex combines ATP-dependent chromatin remodeling activity with histone deacetylase functions. mrc.ac.uk Ikaros recruits the NuRD complex to the regulatory regions of its target genes, leading to the deacetylation of histones and subsequent transcriptional repression. imperial.ac.ukmrc.ac.uk Recent studies have identified highly conserved helical motifs within an intrinsically disordered region of Ikaros that are essential for mediating its association with the NuRD complex. ashpublications.orgbiorxiv.org Specifically, critical "KRK" residues within these motifs bind to the NuRD subunit Retinoblastoma Binding Protein 4 (RBBP4). ashpublications.org Mutations or deletions in this interaction domain disrupt the Ikaros-NuRD partnership, impairing gene silencing and the anti-proliferative functions of Ikaros. imperial.ac.uk The interaction with the NuRD complex is also facilitated by the CHD3 and CHD4 subunits of NuRD. nih.gov

SWI/SNF (BAF) Chromatin Remodeling Complex

In addition to its repressive functions, Ikaros can also participate in transcriptional activation through its interaction with the SWI/SNF (also known as BAF in mammals) family of chromatin remodeling complexes. nih.govnih.gov These large, ATP-dependent complexes are known to disrupt nucleosome positioning, thereby increasing the accessibility of DNA to transcription factors and the transcriptional machinery. nih.gov

Evidence suggests that Ikaros can be found in a complex with both NuRD and SWI/SNF components, indicating a potential for highly nuanced and context-dependent regulation of gene expression. nih.gov The interaction with SWI/SNF complexes is thought to be a key mechanism by which Ikaros can function as a transcriptional activator. nih.gov For instance, in adult erythroid cells, Ikaros is believed to target a complex containing both SWI/SNF and NuRD subunits to the β-globin locus to regulate the switch from fetal to adult globin synthesis. nih.gov

Polycomb Repressive Complex 2 (PRC2)

Ikaros also engages with the Polycomb Repressive Complex 2 (PRC2), a key player in the establishment and maintenance of transcriptionally silent chromatin states. nih.gov This interaction appears to be independent of the NuRD complex. nih.gov Ikaros can form a complex with PRC2 in developing T cells, targeting it to hundreds of developmentally regulated loci. nih.gov

The recruitment of PRC2 by Ikaros leads to the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3), a hallmark of facultative heterochromatin and gene silencing. nih.govresearchgate.net The loss of Ikaros results in reduced H3K27me3 levels at these target loci and their subsequent ectopic expression. nih.gov This mechanism is crucial for the silencing of stem cell-related genes and the proper execution of the T-cell development program. nih.gov Thus, Ikaros acts as a fundamental regulator of PRC2 function in the adaptive immune system. nih.gov

Chromatin Remodeling ComplexKey Interacting SubunitsPrimary Functional OutcomeReferences
NuRD (Nucleosome Remodeling and Deacetylase)RBBP4, CHD3, CHD4Transcriptional Repression imperial.ac.ukashpublications.orgnih.gov
SWI/SNF (BAF)BRG1Transcriptional Activation nih.govresearchgate.net
PRC2 (Polycomb Repressive Complex 2)EZH2, SUZ12Transcriptional Silencing (via H3K27me3) nih.govresearchgate.net
Table 2: Ikaros Interactions with Chromatin Remodeling Complexes.

Histone Modification and Epigenetic Control

The recruitment of chromatin-modifying enzymes by Ikaros is a direct mechanism through which it exerts epigenetic control over its target genes. This is most prominently achieved through the recruitment of histone deacetylases.

Recruitment of Histone Deacetylases (HDAC1, HDAC2)

Ikaros directly associates with histone deacetylases, particularly HDAC1 and HDAC2, primarily as components of the NuRD complex. ashpublications.org This recruitment is a cornerstone of Ikaros-mediated transcriptional repression. embopress.org Repression by Ikaros correlates with the hypoacetylation of core histones at promoter sites, and this repression can be alleviated by treatment with histone deacetylase inhibitors. embopress.org

Genome-wide studies have shown that Ikaros binding at the promoters of its target genes can lead to the formation of repressive chromatin through two distinct mechanisms, both involving changes in histone modifications. ashpublications.org Direct binding of Ikaros without the co-recruitment of HDAC1 is associated with an increase in H3K9 trimethylation (H3K9me3), another repressive mark. ashpublications.org In contrast, the recruitment of HDAC1 by Ikaros leads to a significant increase in H3K27 trimethylation (H3K27me3) and a reduction in H3K9 acetylation (H3K9ac), a mark of active transcription. ashpublications.org

The recruitment of HDAC1 by Ikaros is critical for the establishment of H3K27me3 and the repression of active enhancers that regulate the expression of oncogenes. nih.govnorthwestern.edu Therefore, the interplay between Ikaros and HDAC1 is central to its tumor suppressor function. nih.gov

Ikaros-Mediated EventAssociated Histone ModificationTranscriptional OutcomeReferences
Direct Ikaros BindingIncreased H3K9me3, Reduced H3K9acRepression ashpublications.org
Ikaros-HDAC1 RecruitmentIncreased H3K27me3, Reduced H3K9acRepression ashpublications.org
Table 3: Epigenetic Signatures of Ikaros-Mediated Gene Regulation.

Regulation of Histone Acetylation (e.g., H3K9ac)

The this compound is a critical regulator of histone acetylation, a key mechanism in epigenetic control of gene expression. Its primary role in this context is linked to transcriptional repression through the recruitment of histone deacetylase (HDAC) complexes. nih.govnih.gov This function is central to its role in lymphocyte development and tumor suppression.

Research has demonstrated that transcriptional repression mediated by Ikaros correlates with the deacetylation of core histones at the promoter regions of its target genes. ashpublications.org This repressive effect can be reversed by the use of HDAC inhibitors, highlighting the direct role of histone deacetylation in Ikaros's mechanism of action. ashpublications.org Ikaros interacts, both in vivo and in vitro, with various corepressor complexes that contain HDACs. These include the mSin3 and the Nucleosome Remodeling and Deacetylase (NuRD) complexes. mrc.ac.ukimperial.ac.uk The NuRD complex, which includes HDAC1 and HDAC2, is a major interaction partner for Ikaros in repressing target genes. mrc.ac.ukimperial.ac.uk

Specifically, Ikaros-mediated recruitment of these complexes leads to a significant reduction in histone H3 lysine 9 acetylation (H3K9ac), a mark strongly associated with active chromatin and transcriptional activation. nih.gov By removing acetyl groups from histones, the recruited HDACs induce a more compact chromatin structure, thereby limiting the access of the transcriptional machinery to DNA and silencing gene expression. nih.gov This mechanism is a cornerstone of Ikaros's function as a transcriptional repressor. nih.govnih.gov

Regulation of Histone Methylation (e.g., H3K9me3, H3K27me3, H3K4me3)

Ikaros exerts complex and context-dependent control over histone methylation, influencing both repressive and active chromatin marks to fine-tune gene expression. Its regulatory activity involves distinct mechanisms depending on its binding partners and the specific genomic locus.

Repressive Marks (H3K9me3 and H3K27me3):

Ikaros can induce the formation of repressive chromatin through at least two distinct pathways involving histone methylation: nih.govnih.gov

Direct Binding and H3K9me3: In some instances, the direct binding of Ikaros to promoter regions, without the recruitment of HDAC1, results in an increase of histone H3 lysine 9 trimethylation (H3K9me3). nih.govnih.gov H3K9me3 is a hallmark of constitutive heterochromatin and is associated with stable gene silencing. This is coupled with a reduction in the active H3K9ac mark. nih.gov Studies have also identified that Ikaros interacts with proteins associated with H3K9 methylation, such as KAP1, further supporting its role in establishing this repressive state.

HDAC1 Recruitment and H3K27me3: When Ikaros forms a complex with HDAC1, it can lead to a strong increase in histone H3 lysine 27 trimethylation (H3K27me3). nih.govnih.gov This modification is a key repressive mark associated with facultative heterochromatin, which is dynamic and cell-type specific. The establishment of H3K27me3 is mediated by the Polycomb Repressive Complex 2 (PRC2), whose catalytic subunit is EZH2. nih.gov Ikaros can form a complex with PRC2, thereby recruiting it to target genes to deposit the H3K27me3 mark and mediate transcriptional repression. nih.govnih.gov This pathway is also associated with a concurrent decrease in H3K9ac. nih.gov

Activating Marks (H3K4me3):

Conversely, Ikaros is also implicated in the positive regulation of gene expression through its influence on histone methylation. At the promoters of certain activated target genes, such as PHF2 and SH2B3, Ikaros binding is associated with an enrichment of histone H3 lysine 4 trimethylation (H3K4me3). nih.gov H3K4me3 is a classic mark of active promoters and is essential for transcription initiation. nih.gov Furthermore, Ikaros has been shown to regulate the expression of the histone demethylase KDM5B (also known as JARID1B), which specifically removes methyl groups from H3K4. nih.gov By repressing KDM5B, Ikaros can indirectly contribute to the maintenance of H3K4me3 levels at certain loci. nih.gov

The following table summarizes the differential regulation of histone methylation by Ikaros based on its interacting partners.

Ikaros ComplexAssociated Histone Mark ChangeTranscriptional Outcome
Ikaros (Direct binding)▲ H3K9me3▼ H3K9acRepression
Ikaros-HDAC1▲ H3K27me3▼ H3K9acRepression
Ikaros (at specific promoters)▲ H3K4me3Activation

Role in Enhancer and Super-Enhancer Activity

Ikaros plays a multifaceted role in modulating the landscape of enhancers and super-enhancers, which are critical cis-regulatory elements that drive cell-type-specific gene expression programs. Its functions include the establishment of new enhancers, the regulation of highly active super-enhancers, and pioneering activity to open inaccessible chromatin. mrc.ac.ukresearchgate.net

De Novo Enhancer Formation

Research has shown that Ikaros can induce the formation of de novo enhancers. nih.govmrc.ac.uk In studies where Ikaros was reintroduced into Ikaros-null T-cell acute lymphoblastic leukemia (T-ALL) cells, its binding led to the appearance of new enhancer regions. biorxiv.org These enhancers, marked by H3K4me1, emerged in genomic locations that were previously characterized by a closed, heterochromatic state. This indicates that Ikaros can directly remodel the local chromatin environment to establish new regulatory elements, thereby activating gene expression programs that are crucial for normal lymphocyte differentiation. biorxiv.org

Super-Enhancer Regulation

Ikaros is a key regulator of super-enhancer networks that are essential for maintaining B-cell identity and differentiation. nih.gov It collaborates with other master B-cell transcription factors, such as PAX5 and EBF1, to define and maintain the activity of super-enhancers associated with key pre-B-cell differentiation genes. nih.gov In the absence of functional Ikaros, these super-enhancers lose their highly permissive chromatin environment, even if other transcription factors remain bound. nih.gov

Furthermore, the loss of Ikaros can lead to a reprogramming of the super-enhancer landscape. This results in the establishment of an aberrant, de novo network of super-enhancers that drive the expression of genes typically associated with stem or epithelial cell functions. nih.gov This highlights Ikaros's critical role in both positively regulating lineage-appropriate super-enhancers and suppressing the formation of ectopic super-enhancers that can contribute to malignant transformation. nih.gov

Pioneering Activity in Chromatin Accessibility

Ikaros functions as a pioneer transcription factor, a specialized class of factors that can engage with their target DNA sequences even when they are wrapped in compact, inaccessible chromatin. nih.govproquest.comfrontiersin.org This pioneering activity is fundamental to its ability to regulate gene expression and cell fate.

Upon its introduction into Ikaros-null cells, Ikaros binding leads to a rapid increase in chromatin accessibility at thousands of genomic sites. researchgate.net This is evidenced by an increase in ATAC-seq signals at Ikaros-bound regions, signifying the opening of previously closed chromatin. nih.gov By creating these new accessible regions, Ikaros facilitates the subsequent binding of other transcription factors to enhancers and promoters, thereby initiating new transcriptional programs. proquest.comfrontiersin.org This ability to organize and grant access to chromatin is critical for its function in orchestrating lymphocyte differentiation. proquest.com

Dual Role as Transcriptional Activator and Repressor

Ikaros is a quintessential example of a dual-function transcription factor, capable of both activating and repressing gene expression depending on the cellular context, its binding partners, and the specific target gene. nih.gov This duality is central to its role as a master regulator in the hematopoietic system. nih.gov

As a Transcriptional Repressor:

The repressive functions of Ikaros are predominantly mediated through its recruitment of various corepressor complexes. nih.govproquest.com By forming partnerships with these complexes, Ikaros modifies the chromatin environment to a state that is non-permissive for transcription. The primary mechanisms include:

Recruitment of HDAC Complexes: Ikaros interacts with the NuRD and Sin3 complexes, which contain histone deacetylases (HDACs). nih.govmrc.ac.uk This leads to the removal of acetyl groups from histones, particularly causing hypoacetylation of H3K9, which results in chromatin compaction and gene silencing. nih.gov

Recruitment of PRC2: In concert with HDAC1, Ikaros can recruit the Polycomb Repressive Complex 2 (PRC2), leading to the deposition of the repressive H3K27me3 mark at target loci. nih.gov

A multitude of genes are repressed by Ikaros, including those that regulate cell cycle progression and oncogenic pathways. For example, Ikaros represses the transcription of numerous cell cycle-promoting genes such as CDK2, CDK6, and various cyclins. frontiersin.org It also directly represses key oncogenes like c-Myc, the Notch target gene Hes1, and BCL6. nih.govnorthwestern.edu

As a Transcriptional Activator:

While extensively studied as a repressor, Ikaros also plays a significant role in gene activation. This function is often linked to its ability to recruit chromatin remodeling complexes that create an open and active chromatin state. The mechanisms of activation include:

Recruitment of SWI/SNF Complex: Ikaros can bind to ATP-dependent chromatin remodeling complexes like SWI/SNF. nih.gov The SWI/SNF complex utilizes the energy from ATP hydrolysis to reposition nucleosomes, thereby increasing the accessibility of DNA to the transcriptional machinery and promoting gene activation. nih.gov

Interaction with P-TEFb: Ikaros can recruit the Positive Transcription Elongation Factor b (P-TEFb) complex. nih.govnih.gov By facilitating the recruitment of P-TEFb and its activator, PP1α, to gene promoters, Ikaros helps to release paused RNA Polymerase II, thereby promoting productive transcriptional elongation. nih.gov

Examples of genes activated by Ikaros include the tumor suppressor BACH2 and the histone demethylase PHF2. nih.gov The binding of Ikaros to the promoters of these genes is associated with an enrichment of the active H3K4me3 mark. nih.gov

The table below provides a summary of the dual transcriptional roles of Ikaros, highlighting the distinct molecular complexes it recruits and providing examples of its target genes.

Transcriptional RoleInteracting ComplexEpigenetic ConsequenceExample Target Genes
Repressor NuRD, Sin3 (HDACs)Histone Deacetylation (e.g., ▼H3K9ac)c-Myc, Hes1, CDK6, CCND3
PRC2Histone Methylation (▲H3K27me3)Notch pathway genes
Activator SWI/SNFATP-dependent Chromatin RemodelingBACH2, PHF2, SH2B3
P-TEFb, PP1αPromotion of Transcriptional ElongationGenes involved in differentiation

Context-Dependent Transcriptional Regulation

Ikaros functions as a dual-purpose transcriptional regulator, capable of both activating and repressing gene expression. nih.govresearchgate.net This context-dependent activity is largely determined by the specific nuclear factors and chromatin-remodeling complexes with which it interacts. nih.govmdpi.com When Ikaros associates with histone deacetylase (HDAC) complexes, such as the NuRD (Nucleosome Remodeling and Deacetylase) complex, it typically leads to gene repression. nih.govresearchgate.netashpublications.org Conversely, its association with ATP-dependent chromatin remodeling complexes like SWI/SNF can result in gene activation. nih.govmdpi.com

This dual functionality allows Ikaros to fine-tune gene expression programs that govern cell fate decisions. researchgate.netnih.gov The balance between its activating and repressive functions is crucial for normal lymphocyte development, and disruptions in this balance are associated with leukemogenesis. researchgate.netnih.gov The specific isoforms of the this compound present in a cell, which arise from alternative splicing, can also influence its transcriptional activity, with some isoforms lacking the DNA-binding domain and acting as dominant-negative regulators. nih.govsinobiological.com

Ikaros-mediated gene repression often involves the establishment of repressive chromatin states. nih.gov For instance, Ikaros binding to promoter regions can lead to an increase in repressive histone marks such as H3K9me3 and H3K27me3, coupled with a decrease in the active mark H3K9ac. nih.gov The recruitment of HDAC1 is a key mechanism in this process, particularly for the deposition of H3K27me3. nih.govashpublications.org In contrast, its pioneering activity can open closed chromatin, making genes accessible for transcription and resulting in their activation. nih.gov

Regulation of Cell Cycle Progression Genes (e.g., CDC2, CDC7, CDK2, CDK6)

A critical function of Ikaros is its role as a negative regulator of cell cycle progression. ashpublications.orgnih.gov It achieves this by directly binding to the promoter regions of numerous genes that are essential for advancing the cell cycle and repressing their transcription. nih.govashpublications.org This tumor-suppressive function is vital for preventing uncontrolled cell proliferation, a hallmark of cancer. mdpi.com

Chromatin immunoprecipitation coupled with next-generation sequencing (ChIP-seq) has identified a suite of cell cycle-promoting genes as direct targets of Ikaros. nih.govashpublications.org These include key cyclin-dependent kinases (CDKs) and cell division cycle (CDC) proteins. ashpublications.orgfrontiersin.org Overexpression of Ikaros in leukemia cells leads to the transcriptional repression of these target genes, while its downregulation results in their increased expression. ashpublications.org

The following table summarizes key cell cycle genes regulated by Ikaros:

GeneFunction in Cell CycleEffect of Ikaros Binding
CDC2 Also known as CDK1, it is a key kinase that drives the G2/M transition.Transcriptional Repression ashpublications.orgfrontiersin.org
CDC7 A kinase required for the initiation of DNA replication at the G1/S transition.Transcriptional Repression frontiersin.org
CDK2 A kinase that promotes the G1/S and S phase progression.Transcriptional Repression mdpi.comfrontiersin.org
CDK6 A kinase that, in complex with D-type cyclins, controls the G1 phase progression.Transcriptional Repression frontiersin.org

Ikaros's ability to impede the G1-S transition is modulated by its phosphorylation state. nih.govuniprot.org Phosphorylation, particularly by Casein Kinase II (CK2), can reduce Ikaros's DNA binding activity, thereby lessening its repressive effect on cell cycle genes and allowing for cell cycle progression. nih.govnih.gov

Regulation of PI3K Pathway Genes

The Phosphoinositide 3-kinase (PI3K) pathway is a critical signaling cascade that promotes cell proliferation and survival, and its dysregulation is a frequent event in many cancers, including leukemia. mdpi.comaacrjournals.org Ikaros acts as a crucial negative regulator of this pathway by modulating the expression of several of its key components. nih.govfrontiersin.org

Research has demonstrated that Ikaros binds to the regulatory regions of multiple genes within the PI3K pathway. aacrjournals.org Its general role is to suppress the transcription of genes that promote PI3K signaling. nih.govfrontiersin.org For example, Ikaros directly represses the transcription of PIK3CD, which encodes the p110δ catalytic subunit of PI3K, and PIKFYVE, another phosphoinositide kinase. mdpi.comaacrjournals.org Overexpression of Ikaros leads to reduced transcription of these genes, while its loss of function results in their increased expression. aacrjournals.org

The table below details Ikaros's regulatory effects on specific PI3K pathway genes:

GeneRole in PI3K PathwayEffect of Ikaros Regulation
PIK3CD Encodes the catalytic subunit p110δ of PI3K, promoting the pathway.Transcriptional Repression nih.govmdpi.com
PIKFYVE A phosphoinositide kinase involved in the pathway.Transcriptional Repression mdpi.comaacrjournals.org
PIP4K2A A phosphoinositide kinase that promotes the pathway.Transcriptional Repression nih.gov
INPP5D (SHIP1) A phosphatase that inhibits the PI3K pathway.Transcriptional Activation nih.govfrontiersin.org

Regulation of PHF2 and ARID5B Expression

Ikaros also regulates the expression of other key epigenetic modifiers and transcription factors, thereby extending its influence on the cellular landscape. Among these targets are PHD Finger Protein 2 (PHF2) and AT-Rich Interaction Domain 5B (ARID5B).

PHF2 (PHD Finger Protein 2) is a histone demethylase that is considered a positive epigenetic regulator and has tumor-suppressive functions. ashpublications.org Research has identified PHF2 as a direct target of Ikaros, which positively regulates its expression. nih.govashpublications.org Ikaros upregulates PHF2 transcription through chromatin remodeling, specifically by increasing the active H3K4me3 mark at the PHF2 promoter. frontiersin.orgashpublications.org In acute lymphoblastic leukemia (ALL), patients with deletions in the IKZF1 gene show significantly lower levels of PHF2, suggesting that Ikaros dysfunction contributes to the downregulation of this tumor suppressor. nih.govashpublications.org

ARID5B (AT-Rich Interaction Domain 5B) is another transcription factor that plays a role in the differentiation of B-cell progenitors. nih.gov Like PHF2, ARID5B expression is also positively regulated by Ikaros. nih.govfrontiersin.org Ikaros directly binds to the ARID5B promoter to activate its transcription. nih.govresearchgate.net Consequently, the deletion or functional inactivation of Ikaros in ALL is correlated with low expression of ARID5B. nih.govashpublications.org Low expression of both ARID5B and PHF2, often in conjunction with Ikaros haploinsufficiency, is associated with high-risk ALL. nih.gov

The regulatory relationship is summarized below:

Target GeneFunctionRegulation by Ikaros
PHF2 Histone demethylase, tumor suppressor.Positive Regulation nih.govfrontiersin.orgashpublications.org
ARID5B Transcription factor in B-cell development.Positive Regulation nih.govfrontiersin.orgnih.gov

Regulation of c-Myc and MYC binding protein 2

The oncoprotein c-Myc is a powerful transcription factor that drives cell proliferation, and its overexpression is a hallmark of many cancers. nih.gov Ikaros plays a direct role in controlling the levels of c-Myc through a dual mechanism involving both c-Myc itself and its binding partner, MYC binding protein 2 (MYCBP2). nih.govoncotarget.com

Studies have shown that Ikaros binds to the promoter region of the c-myc gene and acts as a transcriptional repressor. nih.govoncotarget.com In ALL patients with IKZF1 deletions, c-Myc expression is significantly elevated, highlighting the importance of Ikaros in keeping this potent oncogene in check. oncotarget.comnih.gov

Conversely, Ikaros positively regulates the transcription of MYCBP2 . nih.govfrontiersin.orgoncotarget.com MYCBP2 is an E3 ubiquitin ligase that can bind to the MYC protein and is thought to suppress its activity. nih.govoncotarget.com By increasing the expression of MYCBP2, Ikaros introduces another layer of control over c-Myc. In patients with Ikaros insufficiency, MYCBP2 levels are reduced, which likely contributes to increased c-Myc activity. nih.govoncotarget.com This creates an oncogenic axis where dysfunctional Ikaros leads to both increased transcription of c-myc and decreased levels of a protein that suppresses c-Myc function. nih.gov

The regulatory effects of Ikaros on the c-Myc axis are detailed in the following table:

Gene/ProteinFunctionEffect of Ikaros Regulation
c-Myc Transcription factor, oncoprotein driving cell proliferation.Transcriptional Repression nih.govfrontiersin.orgoncotarget.com
MYCBP2 MYC binding protein, E3 ubiquitin ligase, suppresses c-Myc activity.Transcriptional Activation nih.govfrontiersin.orgoncotarget.com

Control of 3D Genome Organization and Chromosomal Conformation

Beyond regulating individual genes, Ikaros plays a fundamental role as a high-level architect of the three-dimensional (3D) genome. creativebiomart.netnih.gov The spatial organization of chromatin within the nucleus is not random; it is intricately folded to bring distant regulatory elements, such as enhancers, into close proximity with the genes they control. creativebiomart.net This lineage-specific chromatin assembly is essential for guiding the gene expression programs that drive cell development and differentiation. nih.gov

Ikaros is one of the few proteins identified with the ability to orchestrate this large-scale genome organization, particularly during B-cell development. creativebiomart.netlji.org It binds to specific sites in the genome, using them as anchors to form long-range DNA loops. creativebiomart.net These Ikaros-mediated loops are crucial for connecting genes with their appropriate control elements, thereby activating the genes required for normal B-cell development. creativebiomart.net

A key aspect of Ikaros's architectural function is its ability to establish interactions that can override the boundaries set by other structural proteins like CTCF, which typically insulate genomic domains. nih.gov This allows Ikaros to assemble lineage-specific regulatory units that are built upon a more generic backbone of smaller, invariant topological domains. nih.gov This reconfiguration of chromatin architecture helps to both activate lineage-appropriate genes and suppress the expression of genes associated with other cell fates. nih.gov The ability of Ikaros to reconfigure the 3D genome has been demonstrated by its introduction into non-immune cells, where it was able to induce the formation of new DNA loops, some of which resembled those found in B cells. creativebiomart.netlji.org

Ikaros Protein in Hematopoiesis and Immune Cell Development

Master Regulator of Lymphoid and Myeloid Lineage Commitment

Ikaros is recognized as a master regulator of early lymphocyte development and lineage commitment. viamedica.plfrontiersin.organr.frnih.gov At the early stages of hematopoiesis, Ikaros is critical for directing multipotent progenitors towards a lymphoid fate while simultaneously repressing transcriptional programs associated with myeloid and erythroid lineages. abvpress.ruviamedica.plmdpi.com In the complete absence of Ikaros expression, there is a failure to establish the lymphoid program, leading to a lack of B and T cell development. frontiersin.org This function is partly attributed to Ikaros's positive regulation of receptors like IL-7R and Flt3, which are important for lymphoid specification. frontiersin.orgnih.govwjgnet.com Loss of Ikaros function in lymphoid-myeloid restricted progenitors can promote myeloid lineage development by upregulating specific nuclear factors and cytokine receptors. viamedica.pl

Role in Hematopoietic Stem Cell Differentiation and Quiescence

Ikaros plays a significant role in the function and self-renewal of hematopoietic stem cells (HSCs) and more committed progenitors. viamedica.plmdpi.compnas.org DNA-binding isoforms of Ikaros have been detected in the nucleus of the most primitive HSC subsets. pnas.org Through the regulation of target gene expression, Ikaros contributes to controlling cell cycle progression and cell survival in hematopoietic cells. viamedica.pl It has been reported that Ikaros restricts the expression of HSC-specific genes and negatively regulates cell proliferation, suggesting its involvement in the transition from a self-renewing state to differentiation. viamedica.pl Different Ikaros isoforms are expressed in various hematopoietic progenitors, and Ikaros is localized to heterochromatin in immature lymphocytes, further indicating its complex regulatory roles at different developmental stages. pnas.org

Specific Functions in B Cell Development

Ikaros is absolutely critical for B cell development, with its function being required at multiple stages from the earliest progenitors through to mature B cells. nih.govwjgnet.comdrugtargetreview.comresearchgate.net The absence of Ikaros can lead to a complete block in B cell development. researchgate.netashpublications.org Ikaros coordinates gene expression through its zinc finger domains, which mediate DNA binding and protein-protein interactions with other Ikaros family members like Aiolos and Helios. frontiersin.orgashpublications.orgfrontiersin.org

Pre-B Cell Development and Differentiation

Ikaros is essential for the differentiation of pre-B cells. rupress.orgnih.govresearchgate.net It is specifically required for the transition from large pre-B cells to small pre-B cells. rupress.orgnih.gov Studies in mice have shown that the deletion of Ikaros in pro/pre-B cells results in a complete block of differentiation at the large pre-B cell stage. rupress.orgnih.gov Ikaros is necessary for the down-regulation of the pre-B cell receptor (pre-BCR) and immunoglobulin kappa (Igκ) germline transcription, which are key events in pre-B cell differentiation. rupress.orgnih.gov Furthermore, Ikaros can antagonize the effects of IL-7 signaling, which promotes proliferation in earlier stages, thereby facilitating cell cycle exit and differentiation in pre-B cells. rupress.orgnih.gov

B Cell Proliferation and Survival

Ikaros plays a role in regulating B cell proliferation and survival. viamedica.plhaematologica.orgfrontiersin.org In the context of pre-B cell development, Ikaros contributes to limiting the proliferative burst that occurs after pre-BCR signaling. nih.gov Ikaros and its family member Aiolos can directly suppress the expression of c-Myc, a key regulator of proliferation, and induce the expression of cell-cycle inhibitors like p27, thereby facilitating exit from the cell cycle. researchgate.net Loss of Ikaros activity can arrest pre-B cells in a highly proliferative phase, partly by augmenting integrin-dependent adhesion and signaling. nih.gov This suggests that Ikaros is involved in the switch from a proliferative, stromal-dependent phase to a stromal-independent differentiation phase in pre-B cells. nih.gov

Plasma Cell Differentiation

Ikaros is also involved in the process of plasma cell differentiation. frontiersin.orgmdc-berlin.deoncotarget.com Ikaros and its family member Aiolos have been shown to control the development of long-lived plasma cells. mdc-berlin.de In plasma cells, Ikaros interacts with other transcription factors, such as IRF4, to regulate gene expression. frontiersin.orgashpublications.org While Aiolos is required for long-lived plasma cells, Ikaros has also been proposed to modulate the function of IRF4 during plasma cell differentiation. ashpublications.org Studies have indicated that Ikaros and Aiolos are expressed in plasmablasts and early plasma cells. oncotarget.com

Regulation of Immunoglobulin Gene Recombination and Antibody Production

Ikaros is essential for the proper rearrangement of immunoglobulin genes, a critical process for generating a diverse antibody repertoire. nih.govwjgnet.comresearchgate.net Ikaros is needed to initiate the expression of Recombination Activating Genes (RAG) 1 and 2, which are necessary for V(D)J recombination of immunoglobulin genes. nih.govresearchgate.netresearchgate.net It also controls chromatin accessibility at the immunoglobulin heavy chain (IgH) and immunoglobulin kappa (Igκ) loci, facilitating recombination events. researchgate.net Beyond gene rearrangement, Ikaros also regulates isotype selection during immunoglobulin class switch recombination (CSR). viamedica.plwjgnet.comresearchgate.netnih.gov Ikaros can directly bind to the IgH 3' enhancer and interact with isotype gene promoters, influencing the transcription of constant region genes. nih.gov This regulation of transcription contributes to the transcriptional competition between constant region genes, which is a mechanism for isotype specification during CSR. nih.gov

Specific Functions in T Cell Development

Ikaros is a critical regulator throughout various stages of T cell development, from initial specification in the thymus to the differentiation of distinct T helper subsets annualreviews.orgnih.govresearchgate.netaai.org.

T Cell Specification and Maturation in Thymus

Ikaros is required for the earliest stage of T cell specification during fetal development annualreviews.orgnih.gov. In the adult, while not essential for the generation of T cell precursors, it is necessary for their normal differentiation annualreviews.orgnih.gov. Ikaros mRNA is detected early in the embryonic thymus when hematopoietic and lymphoid progenitors colonize the organ nih.govresearchgate.net. It binds to and activates the enhancer of the CD3 delta gene, an early T cell differentiation antigen, supporting its role in T lymphocyte specification and maturation nih.govresearchgate.net.

Loss of Ikaros function leads to significant defects in thymic T cell maturation, resulting in reduced thymocyte numbers aai.org. Specifically, Ikaros-null mice show a significant increase in CD4 thymocytes and their immediate precursors, suggesting a deregulation in their maturation process, potentially due to a lack of markers associated with positive selection annualreviews.orgnih.gov. Ikaros is also involved in regulating negative selection and the CD4 versus CD8 lineage decision in the thymus researchgate.net.

Ikaros sets thresholds for signaling through the pre-TCR and TCR complexes that are necessary for T cell differentiation rupress.org. In the absence of Ikaros activity, these thresholds are lowered, allowing progression through double-negative (DN) to double-positive (DP) to single-positive (SP) stages without appropriate pre-TCR and TCR signaling rupress.org. Ikaros also plays a role in silencing Notch signaling during the DN to DP transition, a function relevant to its tumor suppressor role in this lineage aai.orgaai.org. Aberrantly high levels of Notch target gene expression are observed in Ikaros-null DP thymocytes aai.org.

Regulation of T Cell Receptor (TCR) Signaling

Ikaros is a negative regulator of TCR-mediated proliferative responses in mature T cells rupress.org. T cells with reduced Ikaros activity require fewer TCR engagement events for activation and exhibit a greater proliferative response to IL-2 frontiersin.orgnih.gov. They are also less sensitive to inhibitors of TCR and IL-2R signaling frontiersin.orgnih.gov. This suggests that lower Ikaros expression correlates with a lower T cell activation threshold frontiersin.org.

Ikaros is involved in pre-TCR checkpoint control and T-cell activation downstream of the IL-2 receptor pathway at different stages of the T-lineage researchgate.net. Ikaros-null thymocytes hyperproliferate in response to TCR signaling annualreviews.orgnih.gov. Ikaros supports signal-induced downregulation of RAG1 and RAG2 gene expression in CD4+CD8+ positive thymocytes in a non-redundant manner frontiersin.org.

Differentiation of T Helper Cell Subsets (Th1, Th2, Th17, T follicular, Tregs)

Ikaros zinc finger (IkZF) transcription factors, including Ikaros, are known regulators of CD4+ T cell subset development researchgate.netnih.gov. Members of the IkZF family are implicated in the differentiation and function of Th1, Th2, Th17, T follicular helper (Tfh), and T regulatory (Treg) cells researchgate.netnih.gov. The specific cytokine environment during subset development can lead to differential expression of IkZF factors across these populations researchgate.net.

Ikaros has been shown to negatively regulate Th1 differentiation and the expression of the Th1 effector cytokine, IFN-γ frontiersin.orgnih.gov. Loss of Ikaros function or expression results in increased T-bet expression, suggesting Ikaros negatively regulates Th1 differentiation frontiersin.org. Ikaros enrichment is observed at predicted Ifng regulatory regions in Th2 cells, and Ifng promoter methylation is reduced in Th2 cells expressing a dominant-negative form of Ikaros frontiersin.org. Ikaros-null Th2 cells exhibit increased IFN-γ production and increased T-bet and STAT1 transcript expression frontiersin.org. Ikaros may support non-Th1 subsets by repressing the Th1 gene program during differentiation nih.gov.

Ikaros is also an important regulator of the Th17 gene program frontiersin.orgnih.gov. Loss of Ikaros expression in in vitro-generated Th17 cells results in decreased expression of Th17 genes, including those encoding RORγt and IL-17 frontiersin.org. Ikaros influences the expression of both Foxp3 and T-bet during Th17 differentiation, factors that negatively regulate Th17 development nih.gov. Increased expression of Foxp3 mRNA and protein is observed in Ikaros-null T cells differentiated under Th17 polarizing conditions nih.gov.

Ikaros, along with Aiolos, has been identified as a regulator of Bcl-6, a transcriptional repressor required for Tfh cell differentiation aai.org. Increased expression of Bcl-6 in CD4+ T helper cells correlates with enhanced enrichment of Aiolos and Ikaros at the Bcl6 promoter aai.org.

Ikaros is essential for normal inducible Treg cell development nih.gov.

Role in γδ T Cell Development

Ikaros is an essential factor for the establishment of early branchpoints of the T cell pathway, including selective defects in γδ T cells in its absence annualreviews.orgnih.gov. Normal differentiation along the γδ T cell lineage requires Ikaros rupress.org. Ikaros deficiency leads to a decreased γδ T cell pool aai.org. Analysis of Ikaros-null mice showed no dendritic epidermal Vγ3 T cells, consistent with the absence of fetal thymocyte development annualreviews.org. An increase in the number of TCR-γδ cells is observed in the periphery of mice with reduced Ikaros activity, suggesting that γδ T cells also depend on Ikaros activity for homeostasis rupress.org.

Role in Natural Killer (NK) Cell Development and Function

Ikaros is described as a master regulator for lymphoid lineage specification and is expressed in hematopoietic stem cells (HSCs), lymphoid-primed multipotent progenitors (LMPPs), common lymphoid progenitors (CLPs), T, B, and NK cells mdpi.com. Ikaros is required for the appearance of CLPs and subsequent NK cell development embopress.org. Ikaros-null mutation mice show a lack of HSCs, B, and NK cell lineages, while maintaining some T cell differentiation potential mdpi.com.

Loss of Ikaros function in NK cells results in widespread dysregulation of NK cell development and function technologynetworks.comsciencedaily.com. This prevents their ability to recognize and kill virus-infected cells and clear metastatic tumor cells technologynetworks.comsciencedaily.com. Ikaros and Aiolos proteins directly regulate the expression of FOS/JUN AP-1 family members, which are essential for cell development technologynetworks.comresearchgate.net. Obstruction of Ikaros protein weakens NK cell activity technologynetworks.com. While Aiolos and Helios, related family members, can partially compensate for the loss of Ikaros, inhibiting multiple IkZF family members leads to rapid NK cell death technologynetworks.comsciencedaily.com.

Involvement in Dendritic Cell Development and Maturation (pDC, cDC)

Ikaros is an essential factor for the establishment of early branchpoints of the T cell pathway, including defects in dendritic antigen-presenting cells in its absence annualreviews.orgnih.gov. Ikaros is required for DC development at multiple stages plos.org. It prevents premature cDC gene expression in common dendritic progenitors (CDPs) and promotes pDC development frontiersin.org. Ikaros cooperates with the Notch pathway to maintain the homeostasis of monocyte and dendritic progenitors (MDPs) and CDPs plos.org. Ikaros then antagonizes TGFβ function to promote pDC differentiation from CDPs plos.org.

Ikaros-deficient CDPs and pDCs express a cDC-like transcriptional signature correlated with TGFβ activation, suggesting Ikaros is an upstream negative regulator of the TGFβ pathway and a repressor of cDC-lineage genes in pDCs plos.org. Ikaros-deficient CDPs display a premature cDC gene expression signature, indicating Ikaros represses the expression of mature cDC-associated genes in DC progenitors plos.org. Ikaros is a crucial differentiation factor in early dendritic progenitors required for pDC identity plos.org.

Mice expressing low levels of Ikaros lack peripheral pDCs but exhibit only slightly reduced numbers of CD8α+ and CD11b+ cDCs, indicating pDC development is exquisitely dependent on Ikaros nih.gov. Expression of a dominant-negative form of Ikaros results in a complete loss of all conventional DC subsets, while a null mutation leads to the selective loss of CD11c+CD11b+ but not CD11c+CD8α+ cDCs nih.gov.

Compounds and PubChem CIDs

Compound NamePubChem CID
This compound137519589

Note: While other proteins and molecules (e.g., TCR, IL-2, Notch, TGFβ, RAG1, RAG2, T-bet, RORγt, Bcl-6, IFN-γ, IL-17, Foxp3, Aiolos, Helios, Eos, FOS/JUN, CD3 delta, CD4, CD8, CD11b, CD27, CD11c, CD8α, BST2, B220, SiglecH, PU.1, CBFβ, IRF8, TCF3, E2-2, BCL11A, ZEB2, ID2, MTG16, SPIB, RUNX2, STAT1, STAT3, GATA3, cMaf, IL-4, IL-21, IL-22, AhR, Runx1, Ets1, T-bet, Blimp1, Flt3, cKit, Ly49A, Ly49D, DAP12, Notch1, pTα, HuD, Mi-2, SWI/SNF, MYC, IRF4, LYN, MSK1/2) are mentioned in the context of Ikaros function and interacting pathways, this compound itself is the primary chemical compound discussed as per the prompt's focus. The PubChem CID for this compound refers to the DNA-binding protein Ikaros (IKZF1) idrblab.net. Other mentioned proteins are typically referred to by their gene name or protein name rather than a specific chemical compound structure with a PubChem CID.

This compound, encoded by the IKZF1 gene, is a zinc finger transcription factor that serves as a central regulator in the development and homeostasis of the hematopoietic and lymphoid systems annualreviews.orgnih.gov. It functions through binding to DNA and interacting with other nuclear factors and chromatin remodeling complexes, such as the nucleosome remodeling and deacetylase (NuRD) complex, to either activate or repress gene transcription frontiersin.orgfrontiersin.org. Ikaros is indispensable at the earliest stages of T and B cell specification during fetal development annualreviews.orgnih.gov.

Specific Functions in T Cell Development

Ikaros exerts critical control over multiple stages of T cell development, from initial lineage commitment within the thymus to the differentiation into various functional T helper cell subsets annualreviews.orgnih.govresearchgate.netaai.org.

T Cell Specification and Maturation in Thymus

Ikaros is requisite for the initial specification of the T cell lineage during fetal development annualreviews.orgnih.gov. In the adult, while T cell precursors can be generated in its absence, their subsequent differentiation is abnormal annualreviews.orgnih.gov. Ikaros mRNA is expressed early in the embryonic thymus, coinciding with the colonization by hematopoietic and lymphoid progenitors nih.govresearchgate.net. It directly interacts with and activates the enhancer region of the CD3 delta gene, a marker of early T cell differentiation, thereby supporting the specification and maturation of T lymphocytes nih.govresearchgate.net.

Deficiency in Ikaros function results in profound defects in thymic T cell maturation and a significant reduction in thymocyte numbers aai.org. Ikaros-null mice exhibit an accumulation of CD4 thymocytes and their immediate precursors, suggesting a disruption in their maturation process, potentially linked to impaired positive selection annualreviews.orgnih.gov. Ikaros also contributes to the regulation of negative selection and the crucial CD4 versus CD8 lineage fate decision within the thymus researchgate.net.

Ikaros establishes signaling thresholds for the pre-TCR and TCR complexes that are essential for proper T cell differentiation rupress.org. Without Ikaros activity, these thresholds are lowered, permitting progression through the double-negative (DN), double-positive (DP), and single-positive (SP) stages even in the absence of adequate pre-TCR and TCR signaling rupress.org. Furthermore, Ikaros participates in the silencing of Notch signaling during the DN to DP transition, a function relevant to its role as a tumor suppressor in this lineage aai.orgaai.org. Elevated expression of Notch target genes is observed in Ikaros-null DP thymocytes aai.org.

Regulation of T Cell Receptor (TCR) Signaling

Ikaros acts as a negative regulator of TCR-mediated proliferative responses in mature T cells rupress.org. T cells with diminished Ikaros activity demonstrate increased proliferation in response to IL-2 and require fewer TCR engagement events for activation frontiersin.orgnih.gov. They also show reduced sensitivity to inhibitors targeting TCR and IL-2R signaling frontiersin.orgnih.gov. This indicates an inverse relationship between Ikaros expression levels and the T cell activation threshold frontiersin.org.

Ikaros is involved in controlling the pre-TCR checkpoint and influences T-cell activation downstream of the IL-2 receptor pathway at various stages of T-lineage development researchgate.net. Ikaros-null thymocytes display hyperproliferation in response to TCR signaling annualreviews.orgnih.gov. Ikaros is necessary for the signal-induced downregulation of RAG1 and RAG2 gene expression in CD4+CD8+ positive thymocytes in a non-redundant manner frontiersin.org.

Differentiation of T Helper Cell Subsets (Th1, Th2, Th17, T follicular, Tregs)

Ikaros zinc finger (IkZF) transcription factors, including Ikaros, are recognized regulators of CD4+ T cell subset development researchgate.netnih.gov. Members of the IkZF family are implicated in the differentiation and function of Th1, Th2, Th17, T follicular helper (Tfh), and T regulatory (Treg) cells researchgate.netnih.gov. The specific cytokine environment during the development of each subset influences the differential expression of IkZF factors across these populations researchgate.net.

Ikaros has been shown to negatively regulate Th1 differentiation and the expression of the Th1 effector cytokine, IFN-γ frontiersin.orgnih.gov. Loss of Ikaros function or expression leads to increased T-bet expression, suggesting Ikaros acts as a negative regulator of Th1 differentiation frontiersin.org. Ikaros is enriched at predicted Ifng regulatory regions in Th2 cells, and reduced methylation at the Ifng promoter is observed in Th2 cells expressing a dominant-negative form of Ikaros frontiersin.org. Ikaros-null Th2 cells exhibit increased IFN-γ production and elevated T-bet and STAT1 transcript expression frontiersin.org. Ikaros may contribute to the development of non-Th1 subsets by repressing the Th1 gene program during differentiation nih.gov.

Ikaros is also an important regulator of the Th17 gene program frontiersin.orgnih.gov. Loss of Ikaros expression in in vitro-generated Th17 cells results in decreased expression of Th17-associated genes, including those encoding RORγt and IL-17 frontiersin.org. Ikaros influences the expression of both Foxp3 and T-bet during Th17 differentiation, factors known to negatively regulate Th17 development nih.gov. Increased expression of Foxp3 mRNA and protein is observed in Ikaros-null T cells differentiated under Th17 polarizing conditions nih.gov.

Ikaros, alongside Aiolos, has been identified as a regulator of Bcl-6, a transcriptional repressor essential for Tfh cell differentiation aai.org. Elevated expression of Bcl-6 in CD4+ T helper cells correlates with enhanced enrichment of Aiolos and Ikaros at the Bcl6 promoter aai.org.

Ikaros is essential for the normal development of inducible Treg cells nih.gov.

Role in γδ T Cell Development

Ikaros is a crucial factor for establishing early branchpoints of the T cell pathway, and its absence is associated with selective defects in γδ T cells annualreviews.orgnih.gov. Normal differentiation along the γδ T cell lineage requires Ikaros rupress.org. Ikaros deficiency leads to a reduced γδ T cell pool aai.org. Studies in Ikaros-null mice revealed an absence of dendritic epidermal Vγ3 T cells, consistent with the lack of fetal thymocyte development annualreviews.org. An increase in the number of TCR-γδ cells is observed in the periphery of mice with reduced Ikaros activity, suggesting that γδ T cells also depend on Ikaros activity for homeostasis rupress.org.

Role in Natural Killer (NK) Cell Development and Function

Ikaros is characterized as a master regulator for lymphoid lineage specification and is expressed in hematopoietic stem cells (HSCs), lymphoid-primed multipotent progenitors (LMPPs), common lymphoid progenitors (CLPs), T, B, and NK cells mdpi.com. Ikaros is necessary for the emergence of CLPs and subsequent NK cell development embopress.org. Mice with an Ikaros-null mutation lack HSCs, B, and NK cell lineages, while retaining some potential for T cell differentiation mdpi.com.

Loss of Ikaros function in NK cells results in widespread dysregulation of their development and function technologynetworks.comsciencedaily.com. This impairs their ability to recognize and eliminate virus-infected cells and clear metastatic tumor cells technologynetworks.comsciencedaily.com. Ikaros and Aiolos proteins directly regulate the expression of FOS/JUN AP-1 family members, which are essential for cell development technologynetworks.comresearchgate.net. Obstruction of this compound weakens NK cell activity technologynetworks.com. While related family members Aiolos and Helios can partially compensate for Ikaros loss, inhibiting multiple IkZF family members leads to rapid NK cell death technologynetworks.comsciencedaily.com.

Involvement in Dendritic Cell Development and Maturation (pDC, cDC)

Ikaros is an essential factor for the establishment of early branchpoints of the T cell pathway, including defects observed in dendritic antigen-presenting cells in its absence annualreviews.orgnih.gov. Ikaros is required for DC development at multiple stages plos.org. It prevents the premature expression of cDC genes in common dendritic progenitors (CDPs) and promotes the development of plasmacytoid dendritic cells (pDCs) frontiersin.org. Ikaros collaborates with the Notch pathway to maintain the homeostasis of monocyte and dendritic progenitors (MDPs) and CDPs plos.org. Subsequently, Ikaros antagonizes TGFβ function to promote pDC differentiation from CDPs plos.org.

Ikaros-deficient CDPs and pDCs exhibit a cDC-like transcriptional signature correlated with TGFβ activation, suggesting Ikaros acts as an upstream negative regulator of the TGFβ pathway and represses cDC-lineage genes in pDCs plos.org. Ikaros-deficient CDPs display a premature cDC gene expression signature, indicating that Ikaros represses the expression of mature cDC-associated genes in DC progenitors plos.org. Ikaros is a crucial differentiation factor in early dendritic progenitors necessary for establishing pDC identity plos.org.

Mice expressing low levels of Ikaros lack peripheral pDCs but show only slightly reduced numbers of CD8α+ and CD11b+ cDCs, highlighting the exquisite dependence of pDC development on Ikaros nih.gov. Expression of a dominant-negative form of Ikaros leads to a complete absence of all conventional DC subsets, while a null mutation results in the selective loss of CD11c+CD11b+ but not CD11c+CD8α+ cDCs nih.gov.

Regulation of Immune Response and Homeostasis

Ikaros plays a critical role in regulating both innate and adaptive immune responses, contributing significantly to immune homeostasis frontiersin.orgfrontiersin.orgaai.org. Its influence is observed across various immune cell types, including T cells, B cells, and innate lymphoid cells (ILCs) frontiersin.orgaai.orgfrontiersin.orgelifesciences.orgnih.gov.

In T cells, Ikaros is essential for development, differentiation, and anergy elifesciences.orgbiorxiv.orgelifesciences.org. It helps set thresholds for T cell activation, influencing their proliferative response to signals like IL-2 nih.gov. Ikaros functions as a transcriptional repressor of inflammatory cytokine genes in conventional CD4+ and CD8+ T cells elifesciences.orgelifesciences.orgbiorxiv.orgelifesciences.org. Studies have shown that loss of Ikaros expression or function leads to increased expression of T-bet, a key transcription factor for T helper 1 (Th1) differentiation, suggesting Ikaros negatively regulates Th1 differentiation frontiersin.org. Ikaros also negatively regulates the expression of the Th1 effector cytokine, IFN-γ frontiersin.org. Conversely, Ikaros has been implicated in positively regulating the production of IL-4, IL-5, and IL-13 in Th2 cells, potentially by influencing the expression of GATA3 frontiersin.org. Furthermore, Ikaros is an important regulator of the Th17 gene program, with its loss resulting in decreased expression of RORγt and IL-17 frontiersin.org.

Ikaros is crucial for the function of regulatory T cells (Tregs), which are vital for maintaining immune tolerance and controlling inflammatory responses elifesciences.orgelifesciences.orgbiorxiv.orgelifesciences.org. Ikaros cooperates with Foxp3, a master regulator of Treg development and function, to establish the Treg epigenome and transcriptome elifesciences.orgelifesciences.orgbiorxiv.orgelifesciences.org. Ikaros-deficient Tregs exhibit a Th1-like gene expression profile and abnormally produce inflammatory cytokines such as IL-2, IFN-γ, and TNF-α elifesciences.orgelifesciences.orgbiorxiv.orgelifesciences.org. These deficient Tregs are unable to control conventional T cell-mediated immune pathology in models of inflammatory bowel disease and organ transplantation, highlighting Ikaros's necessity for Treg-mediated tolerance and control of inflammatory responses elifesciences.orgelifesciences.orgbiorxiv.orgelifesciences.org.

In B cells, Ikaros controls multiple aspects of differentiation and function nih.gov. While its complete absence severely impairs B cell development, low levels of expression allow for postnatal B cell development from a reduced pool of precursors nih.gov. Ikaros is involved in regulating B cell proliferation and differentiation, partly through kinase-signaling cascades frontiersin.org. It also plays a role in preventing autoimmunity by administering B cell receptor unresponsiveness and repressing TLR signaling frontiersin.org. Mature B cells with altered Ikaros function can exhibit a lower activation threshold but form fewer germinal centers in response to antigenic stimulation nih.gov. Ikaros assists in the proper 3D conformation of the genome required for B cell differentiation and antibody generation, particularly in the rearrangement of immunoglobulin light chain genes drugtargetreview.com.

Ikaros also influences innate immunity, although its function in myeloid cells has been less appreciated compared to lymphoid cells aai.org. Studies in macrophages have revealed unexpected dual repressor and activator functions for Ikaros in the response to LPS aai.org. While Ikzf1-deficient macrophages show enhanced induction for select responses, there is a significant defect in the expression of many delayed LPS response genes aai.org. Ikaros plays a key role in sustained NF-κB chromatin binding, which is important for a robust innate immune response aai.orgresearchgate.net. Quantitative control of this compound level appears important for its activator function in macrophages aai.org.

Innate lymphoid cells (ILCs), particularly Group 3 ILCs (ILC3s), are also regulated by Ikaros frontiersin.orgnih.gov. While Ikaros is essential for the development of fetal lymphoid tissue inducer (LTi) cells, it negatively regulates postnatal ILC3 development and function frontiersin.orgnih.gov. Ikaros inhibits ILC3s in a cell-intrinsic manner by suppressing the transcriptional activity of the aryl hydrocarbon receptor (Ahr), a key regulator of ILC3 maintenance and function frontiersin.orgnih.gov. Ablation of Ikzf1 in RORγt+ ILC3s leads to increased expansion and cytokine production of intestinal ILC3s and can provide protection against infection and colitis nih.gov. This indicates that Ikaros-mediated regulation of gut immunity is cell-type specific nih.gov.

The balance of Ikaros activity is crucial for immune homeostasis. Deregulation of Ikaros expression or function can lead to immune dysregulation and is associated with various diseases, including immunodeficiency and autoimmune conditions frontiersin.org. For instance, loss of Ikaros expression has been observed in the tumor microenvironment of pancreatic cancer, contributing to an imbalance in T cell percentages that favors an immunosuppressive state plos.org. This suggests that maintaining Ikaros expression could be a therapeutic target for restoring T cell homeostasis in such conditions plos.org.

The complex regulatory network involving Ikaros and its interactions with other proteins, including its family members and chromatin remodeling complexes, underscores its central role in orchestrating immune responses and maintaining the delicate balance required for immune system homeostasis nih.govannualreviews.organr.frimperial.ac.uk.

Table 1: Key Roles of this compound in Immune Cells

Immune Cell TypeRole of this compoundSpecific Findings
T Cells Regulates development, differentiation, activation thresholds, and anergy. Acts as a transcriptional repressor.Negatively regulates Th1 differentiation (via T-bet) and IFN-γ expression. frontiersin.org Positively regulates IL-4, IL-5, IL-13 in Th2 cells. frontiersin.org Regulates Th17 gene program. frontiersin.org Sets activation thresholds. nih.gov
Regulatory T Cells (Tregs) Crucial for tolerance and controlling inflammatory responses. Cooperates with Foxp3.Establishes Treg epigenome/transcriptome. elifesciences.orgelifesciences.orgbiorxiv.orgelifesciences.org Ikaros-deficient Tregs produce inflammatory cytokines and fail to control immune pathology. elifesciences.orgelifesciences.orgbiorxiv.orgelifesciences.org
B Cells Controls differentiation and function. Involved in proliferation and antibody generation. Prevents autoimmunity.Essential for early development. nih.gov Regulates proliferation and differentiation. frontiersin.org Prevents autoimmunity via BCR unresponsiveness and TLR signaling repression. frontiersin.org Assists in genome conformation for antibody genes. drugtargetreview.com
Macrophages Dual repressor and activator functions in response to stimuli like LPS.Required for sustained NF-κB chromatin binding. aai.orgresearchgate.net Influences expression of inflammatory genes. aai.org
Innate Lymphoid Cells (ILCs) Essential for fetal LTi development. Negatively regulates postnatal ILC3s.Inhibits ILC3 development/function by suppressing Ahr. frontiersin.orgnih.gov Ablation in ILC3s increases their expansion and cytokine production. nih.gov

Ikaros Protein Protein Interaction Networks

Interactions with Chromatin Remodeling Complex Subunits (e.g., Mi-2β/CHD4, HDAC1, HDAC2, SWI/SNF components, PRC2 components)

Ikaros associates with several chromatin remodeling and modifying complexes, which is central to its ability to modulate gene expression. A well-characterized interaction is with the Nucleosome Remodeling and Deacetylase (NuRD) complex. Ikaros stably associates with the NuRD complex, primarily through direct binding to the ATP-dependent nucleosome remodeler Mi-2β, also known as CHD4. This interaction helps tether the NuRD complex to Ikaros DNA-binding sites, contributing to lineage-specific chromatin restriction and gene repression.

Ikaros also directly interacts with and recruits histone deacetylase complexes, specifically HDAC1 and HDAC2. These interactions are crucial for Ikaros-mediated transcriptional repression, leading to localized hypo-acetylation of core histones at target promoters. Studies have shown that Ikaros binding at promoters can lead to repressive chromatin marks, including increased H3K9me3 or Ikaros recruitment of HDAC1, resulting in increased H3K27me3 modifications.

Beyond repressive complexes, Ikaros has also been found to associate with ATP-dependent chromatin remodeling complexes like SWI/SNF (also known as BAF). This interaction suggests a role for Ikaros in gene activation, depending on the specific complex it associates with and the cellular context. In adult erythroid cells, Ikaros has been found to target both SWI/SNF and NuRD complexes in a single complex, known as the PYR complex, to the beta-globin locus.

Furthermore, Ikaros mediates gene silencing in T cells through interaction with the Polycomb Repressive Complex 2 (PRC2). This interaction leads to the recruitment of PRC2 to target gene regulatory regions, resulting in the tri-methylation of histone H3 lysine (B10760008) 27 (H3K27me3), a repressive histone mark.

Here is a table summarizing some of the interactions with chromatin remodeling complexes:

Interacting PartnerComplex AffiliationObserved Effect on Gene ExpressionRelevant Citations
Mi-2β (CHD4)NuRDRepression, Chromatin Restriction
HDAC1NuRD, Sin3Repression (Histone Deacetylation)
HDAC2NuRD, Sin3Repression (Histone Deacetylation)
SWI/SNF components (e.g., Brg1)SWI/SNF (BAF)Activation, Chromatin Remodeling
PRC2 components (e.g., EZH2, EED, SUZ12)PRC2Repression (H3K27 methylation)
SIN3BSin3Repression

Interactions with Other Transcription Factors and Co-factors

Ikaros interacts with a variety of other transcription factors and co-factors, forming complex regulatory networks that govern hematopoietic cell fate and function.

IKZF Family Members (Helios, Aiolos, Eos)

Ikaros is the founding member of the Ikaros zinc finger (IKZF) family of transcription factors, which includes Helios (IKZF2), Aiolos (IKZF3), Eos (IKZF4), and Pegasus (IKZF5). These family members contain C-terminal zinc finger domains that facilitate homo- and heterodimerization among themselves. These interactions are crucial for their function and can influence DNA binding specificity and transcriptional activity. For instance, Aiolos heterodimerizes with Ikaros and acts in concert with Ikaros during lymphocyte development. The relative transcriptional activity of homo- and heteromeric complexes of Ikaros and Aiolos is important for normal progression to a mature and immunocompetent state. Similarly, Helios and Eos have been shown to interact with other IKZF family members and participate in regulating gene expression in various hematopoietic cell types.

PC4 (Positive Cofactor 4)

Ikaros has been shown to interact with Positive Cofactor 4 (PC4). In mature B cells, PC4 levels increase and cooperatively assist Ikaros proteins in regulating gene expression. The PC4-IKAROS-IRF4 axis can activate certain genes while repressing non-B cell genes, promoting plasma cell differentiation.

IRF4

Ikaros interacts with Interferon Regulatory Factor 4 (IRF4). This interaction is particularly relevant in plasma cell differentiation. Ikaros and Aiolos have been identified as IRF4 binding partners in plasma cells. Ikaros, but not Aiolos, was found to be essential for IRF4 binding to specific DNA sequences called zinc finger-IRF composite elements (ZICEs), leading to the repression of target genes like Ebf1. While IRF4 typically mediates transcriptional activation, forming a complex with Ikaros on ZICEs results in gene downregulation. Conversely, if the zinc finger motif is juxtaposed to an EICE motif, the Ikaros/PU.1/IRF4 complex can activate target gene expression. IRF4 can also induce the expression of Ikaros and Aiolos in pre-B cells.

GATA1

Ikaros interacts with GATA1, a transcription factor crucial for erythroid and megakaryocytic development. This interaction is important for the transcriptional activation of certain Ikaros target genes. Studies in hematopoietic cells have shown that the C-terminal zinc finger domain of Ikaros interacts directly with the C-terminal zinc fingers of GATA1, GATA2, and GATA3. This interaction facilitates the recruitment of GATA proteins to gene promoters and enhances transcriptional activation. Furthermore, Ikaros inhibits megakaryopoiesis through functional interaction with GATA1, repressing the expression of several megakaryocytic genes, including GATA1 itself.

SIN3B

Ikaros interacts with members of the SIN3 family of co-repressors, including SIN3B (mSin3B). These interactions are crucial for Ikaros-mediated transcriptional repression and involve the recruitment of histone deacetylases like HDAC1 and HDAC2 by the SIN3 complex. Both the N- and C-terminal repression domains of Ikaros can independently recruit SIN3B and Class I HDACs. The association between Ikaros and SIN3B contributes to the formation of repressive chromatin and gene silencing.

Here is a table summarizing some of the interactions with other transcription factors and co-factors:

Interacting PartnerFamily/Type of FactorObserved Effect on Ikaros Function/Gene ExpressionRelevant Citations
Helios (IKZF2)IKZF FamilyHeterodimerization, Modulates Activity
Aiolos (IKZF3)IKZF FamilyHeterodimerization, Acts in Concert with Ikaros
Eos (IKZF4)IKZF FamilyHeterodimerization, Modulates Activity
PC4Positive CofactorCooperatively assists gene regulation, forms axis with Ikaros and IRF4
IRF4Transcription FactorForms complexes on ZICEs for repression, can induce Ikaros/Aiolos expression
GATA1Transcription FactorInteracts for transcriptional activation, inhibits megakaryopoiesis
SIN3BCo-repressorRecruits HDACs for repression

JUN/FOS Family (AP-1)

Ikaros has been shown to interact with members of the JUN/FOS family, which constitute the Activator Protein-1 (AP-1) transcription factor complex. Studies have revealed that IKZF1 and IKZF3, another Ikaros family member, directly bind to AP-1 family members. Deletion of both Ikzf1 and Ikzf3 in NK cells resulted in reduced expression of JUN/FOS and a complete loss of peripheral NK cells, highlighting the importance of this interaction in regulating AP-1 transcriptional activity. researchgate.net

Genome-wide screening has demonstrated the co-occupancy of c-FOS with IKZF1 on the regulatory regions of IKZF1-target genes in multiple myeloma (MM) cells. researchgate.net This co-occupancy was observed on genes such as IRF4 and SLAMF7. researchgate.net c-FOS and IKZF1 bind to the same consensus sequence as the IKZF1 complex through direct protein-protein interactions. researchgate.net This complex in MM cells also includes c-JUN and IKZF3. researchgate.net Functional cooperation between IKZF1 and AP-1 motifs has been observed, particularly at the IL10 gene locus, where IKZF1 and JUN cooperatively bind to a conserved noncoding region and are critical for the transcriptional activity of a reporter construct in both B and T cells. elifesciences.orgelifesciences.org Co-immunoprecipitation experiments have provided evidence for the physical association between IKZF1 and JUN, suggesting the formation of a complex. elifesciences.org

STAT4

Ikaros is known to suppress the polarization of Th1 cells by suppressing transcription mediated by STAT4 and its downstream factors. frontiersin.org This indicates a functional interaction where Ikaros negatively regulates the transcriptional activity of STAT4, a key signaling molecule in cytokine pathways involved in T helper cell differentiation. frontiersin.org

CSL

CSL, also known as RBP-Jκ or RBPJ, is a transcriptional mediator of Notch signaling. Ikaros and RBP-J have been shown to bind to the same DNA sequences, suggesting a potential competition for binding sites. nih.govnih.gov However, studies have also demonstrated that Ikaros and RBP-J can bind cooperatively to repress the expression of Notch target genes like Hes1 in leukemia T cell lines. nih.govnih.govpsu.edu This cooperative binding can occur simultaneously at regulatory regions, and Ikaros may be required for efficient RBP-J-mediated gene repression. nih.gov Ikaros-mediated repression of Notch target gene expression, such as Hes1, is crucial in T-cell development and may function as a transcriptional checkpoint. psu.edu The interaction between Ikaros and RBP-J can involve direct binding and stabilization of the co-repressor complex at regulatory elements. nih.gov

ID2 and BATF3

Ikaros plays a role in the development of plasmacytoid dendritic cells (pDC) and conventional dendritic cells (cDC). mdpi.com Its effects on the differentiation of these cell types may be mediated by Ikaros-dependent regulation of DNA-binding protein inhibitor (ID2) and Basic leucine (B10760876) zipper transcriptional factor ATF-like 3 (BATF3). mdpi.com ID2 and BATF3 are transcription factors that drive pDC development and cDC terminal differentiation, respectively. mdpi.com Individuals with a heterozygous mutation in Ikaros show deficiency in pDCs but expansion of cDCs, supporting the regulatory role of Ikaros on ID2 and BATF3. mdpi.com

LSD1

Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a histone demethylase involved in epigenetic regulation. genecards.org Ikaros has been found to interact with LSD1-containing protein complexes. aacrjournals.org In T-acute lymphoblastic leukemia (T-ALL) cells, Ikaros and GFI1, a transcriptional repressor that recruits LSD1 complexes, are transcriptional partners that co-occupy regulatory regions of T-cell development genes, including NOTCH3. aacrjournals.org While GFI1-mediated repression often involves LSD1, the activation of NOTCH3 expression by GFI1 and Ikaros in this context appears to require the GFI1 SNAG domain but occurs independently of SNAG-LSD1 binding. aacrjournals.org This suggests a noncanonical transcriptional control mechanism where LSD1 may compete with coactivators for access to the GFI1 SNAG domain, and disruption of the SNAG-LSD1 interaction can augment NOTCH3 expression. aacrjournals.org

NOTCH3

Notch3 signaling plays a significant role in T-cell development and has been implicated in T-cell acute lymphoblastic leukemia. frontiersin.orgreactome.orgnih.gov There is crosstalk between Notch3 and Ikaros. nih.gov Notch3 can influence the alternative splicing of Ikaros, promoting the expression of dominant-negative isoforms that are incapable of DNA binding. frontiersin.orgnih.govnih.gov This effect appears to be mediated, at least in part, by the RNA-binding protein HuD, which is upregulated by Notch3 in a pre-TCR-dependent manner. frontiersin.orgnih.govnih.gov The increased expression of non-DNA-binding Ikaros isoforms can then restrain the inhibitory effect of Ikaros on Notch3-dependent transcriptional activation, such as that of the pTα promoter. nih.govnih.gov Conversely, Ikaros can counteract the effect of Notch on CSL activation by competing with CSL for DNA binding sites in promoter regions, thereby inhibiting the expression of downstream genes. frontiersin.org In T-ALL cells, Ikaros and GFI1 cooperatively activate NOTCH3 expression. aacrjournals.org

Formation of Multi-protein Complexes

Ikaros proteins function as part of multi-protein complexes, which are essential for their diverse regulatory activities. Ikaros can form homodimers and heterodimers with other members of the Ikaros family, such as Aiolos (IKZF3) and Helios (IKZF2). embopress.orgnih.govviamedica.plresearchgate.net These interactions are mediated by the C-terminal zinc finger domains. researchgate.net The formation of homo- and heterodimers, and potentially higher-order multimers, is crucial for modulating Ikaros activity and DNA binding affinity. nih.govviamedica.plresearchgate.net

Ikaros is a component of several chromatin remodeling and modifying complexes. A well-established interaction is with the Nucleosome Remodeling and Deacetylase (NuRD) complex. researchgate.netgenecards.orgashpublications.orgnih.govplos.org Ikaros directly interacts with components of the NuRD complex, such as Mi-2 (CHD4), and this association is critical for Ikaros-mediated transcriptional repression and the silencing of target genes. genecards.orgashpublications.orgnih.govnih.gov This interaction is mediated by conserved helical motifs within the intrinsically disordered region of Ikaros, specifically through "KRK" residues that bind to the RBBP4 subunit of NuRD. nih.gov Ikaros targets the NuRD complex to specific gene regulatory regions, influencing chromatin accessibility and histone modifications like H3K27 acetylation. ashpublications.orgnih.gov

Beyond the NuRD complex, Ikaros also associates with the ATP-dependent chromatin remodeling complex SWI/SNF (BAF complex), which can lead to gene activation. frontiersin.orgresearchgate.netgenecards.org Ikaros interacts directly with SMARCA4, a component of the BAF complex. genecards.org Furthermore, Ikaros can bind to the Positive-Transcription Elongation Factor b (P-TEFb) at gene promoters. plos.org Studies have shown that NuRD and P-TEFb can be assembled in a complex recruited by Ikaros, suggesting that Ikaros acts as an adaptor molecule coordinating both chromatin remodeling and transcription elongation activities. plos.org The expression level of Ikaros can influence the recruitment of this NuRD-P-TEFb complex. plos.org

Ikaros also interacts with other proteins involved in various cellular processes, including sumoylation through interaction with PIAS2 genecards.org, dephosphorylation via interaction with PPP1CC genecards.org, and proteins involved in DNA repair like CtIP and USP7. ijbs.com These diverse interactions highlight the central role of Ikaros as a hub in a complex regulatory protein network that controls various aspects of hematopoietic cell biology. nih.gov

Post Translational Regulation of Ikaros Protein Function

Phosphorylation

Phosphorylation is a critical post-translational modification that profoundly impacts Ikaros protein function. Studies have demonstrated that Ikaros is phosphorylated at multiple sites, and the phosphorylation status can change depending on cell cycle stage and differentiation signals wjgnet.comnih.govuniprot.org. This reversible modification serves as a molecular switch, modulating Ikaros's ability to interact with DNA and other proteins, thereby influencing its downstream effects on gene expression and cellular processes wjgnet.comnih.govnih.gov.

Role of Casein Kinase 2 (CK2) in Phosphorylation

Casein Kinase 2 (CK2) is identified as a principal kinase responsible for phosphorylating this compound at numerous residues wjgnet.comnih.govaacrjournals.orgfrontiersin.orgnih.govashpublications.orgresearchgate.netnih.govspandidos-publications.com. CK2 is a ubiquitous serine/threonine kinase known to be overexpressed in various cancers, including leukemia frontiersin.orgnih.gov. CK2-mediated phosphorylation of Ikaros has been shown to impair its function ashpublications.orgnih.gov. Inhibition of CK2 activity can restore Ikaros function, highlighting the significance of this kinase in regulating Ikaros ashpublications.orgnih.gov.

Impact on DNA Binding Affinity

Phosphorylation, particularly mediated by CK2, has a significant negative impact on the DNA binding affinity of Ikaros wjgnet.comnih.govaacrjournals.orgnih.govuniprot.orgfrontiersin.orgnih.govresearchgate.netnih.govresearchgate.netviamedica.pl. Studies using phosphomimetic mutants have shown that phosphorylation at specific sites decreases Ikaros's ability to bind to DNA sequences, including those found in pericentromeric heterochromatin and target gene promoters nih.govuniprot.orgfrontiersin.orgresearchgate.net. Conversely, dephosphorylation of Ikaros by Protein Phosphatase 1 (PP1) is essential for restoring its high-affinity DNA binding ability wjgnet.comnih.govaacrjournals.orgnih.govresearchgate.netashpublications.org.

Effects on Subcellular Localization (e.g., pericentromeric heterochromatin localization)

The subcellular localization of Ikaros, particularly its recruitment to pericentromeric heterochromatin (PC-HC), is regulated by phosphorylation wjgnet.comnih.govaacrjournals.orgnih.govnih.govnih.govaacrjournals.orguniprot.orgfrontiersin.orgresearchgate.netviamedica.pluniprot.org. In proliferating cells, Ikaros localizes to PC-HC, a process that requires its DNA binding ability, which is itself regulated by phosphorylation/dephosphorylation events uniprot.orguniprot.org. Phosphorylation of Ikaros can disrupt its localization to PC-HC, leading to a more diffuse nuclear distribution wjgnet.comnih.govfrontiersin.orgresearchgate.net. Dephosphorylation by PP1 is necessary for the proper localization of Ikaros to PC-HC aacrjournals.orgnih.govnih.govresearchgate.net.

Regulation of Cell Cycle Progression

Ikaros plays a role in regulating cell cycle progression, and this function is modulated by phosphorylation wjgnet.comnih.govuniprot.orgfrontiersin.orgnih.govashpublications.orgviamedica.plashpublications.orgnih.govaacrjournals.org. Ikaros can act as a negative regulator of the G1-S transition, and its ability to impede cell cycle progression is influenced by its phosphorylation status nih.gov. CK2-mediated phosphorylation of Ikaros affects its capacity to regulate the cell cycle, including its control over the G1/S transition wjgnet.comnih.govnih.govashpublications.orgashpublications.orgnih.gov. Phosphorylation levels of Ikaros can change throughout the cell cycle, with hyperphosphorylation observed during the G2/M phase and a dephosphorylated state during late G1 uniprot.org.

Modulation of Protein Stability and Degradation

Phosphorylation also influences the stability and degradation of the this compound. Hyperphosphorylation of Ikaros, particularly mediated by CK2, can lead to decreased protein levels through ubiquitin-mediated degradation via the proteasome pathway wjgnet.comnih.govnih.govnih.govfrontiersin.orgresearchgate.netresearchgate.net. The presence of PEST sequences within the this compound, which contain multiple CK2 phosphorylation sites, is associated with increased degradation following phosphorylation wjgnet.comnih.govspandidos-publications.com. Conversely, dephosphorylation of Ikaros by PP1 contributes to its stability and prevents degradation wjgnet.comnih.govnih.govnih.gov.

Role of Protein Phosphatase 1 (PP1) in Dephosphorylation

Protein Phosphatase 1 (PP1) is a key enzyme responsible for the dephosphorylation of this compound, acting in opposition to the phosphorylating activity of kinases like CK2 wjgnet.comnih.govaacrjournals.orgnih.govnih.govuniprot.orgfrontiersin.orgresearchgate.netashpublications.orguniprot.org. PP1 interacts directly with Ikaros, often through a conserved PP1 binding motif nih.govnih.gov. This interaction and subsequent dephosphorylation by PP1 are crucial for restoring Ikaros's DNA binding ability, promoting its localization to pericentromeric heterochromatin, and increasing its protein stability wjgnet.comnih.govaacrjournals.orgnih.govnih.govresearchgate.netashpublications.org. The balance between CK2-mediated phosphorylation and PP1-mediated dephosphorylation is essential for the proper regulation of Ikaros function nih.govnih.govashpublications.org.

Mechanisms of Ikaros Protein Dysfunction in Disease Models

Molecular Consequences of IKZF1 Mutations and Deletions

Mutations and deletions in IKZF1 can result in either a reduction or complete loss of normal Ikaros function (Loss-of-Function) or, in some cases, an altered function that interferes with the wild-type protein or leads to new, aberrant activities (Gain-of-Function) oup.comfrontiersin.orgresearchgate.net. The location and type of the genetic alteration dictate the specific molecular consequence frontiersin.org. Large deletions, point mutations, and small insertions or deletions (InDels) have all been observed to cause diverse clinical phenotypes frontiersin.orgfrontiersin.org.

Loss-of-Function (LOF) Mechanisms

Loss-of-function mechanisms are a major contributor to Ikaros-associated diseases. These mechanisms reduce or eliminate the ability of Ikaros to perform its normal transcriptional regulatory roles oup.comfrontiersin.orgresearchgate.net.

Haploinsufficiency

Haploinsufficiency occurs when one functional copy of the IKZF1 gene is insufficient to maintain normal cellular function, leading to a quantitative or qualitative decrease in Ikaros protein expression or function oup.comresearchgate.netfrontiersin.org. This can be caused by large gene deletions that result in the complete loss of protein expression from one allele, leaving only the wild-type protein from the other allele frontiersin.orgfrontiersin.org. Missense variants and truncating variants can also lead to haploinsufficiency by producing non-functional protein or reducing protein stability frontiersin.orgoup.combinasss.sa.crnih.gov. Haploinsufficiency is a common mechanism in primary immunodeficiencies and is often associated with an incomplete B-cell maturation arrest, low B-cell numbers, and reduced serum immunoglobulin levels frontiersin.orgnih.gov.

Table 1: Causes and Effects of IKZF1 Haploinsufficiency

CauseMolecular ConsequenceCellular/Immunological EffectClinical Association
Large gene deletions (e.g., whole gene)Complete loss of protein expression from one alleleReduced total this compound levelsPrimary Immunodeficiency, B-cell deficiency frontiersin.orgfrontiersin.orgfrontiersin.org
Missense variantsProduction of non-functional or unstable proteinReduced functional this compound levelsPrimary Immunodeficiency, B-cell deficiency frontiersin.orgoup.combinasss.sa.cr
Truncating variantsProduction of truncated, often non-functional, proteinReduced functional this compound levelsAcute Lymphoblastic Leukemia (ALL) nih.gov
Dimerization Defective Variants

Ikaros proteins function as homo- or heterodimers, interacting with themselves and other Ikaros family members like AIOLOS (IKZF3) and Helios (IKZF2) through their C-terminal zinc finger domains wikipedia.orgfrontiersin.orgresearchgate.netfrontiersin.org. Mutations affecting these dimerization domains can impair the ability of Ikaros to form functional dimers frontiersin.orgoup.combinasss.sa.crresearchgate.net. These dimerization defective (DD) variants may retain DNA-binding ability as monomers but lose the ability to interact with Ikaros family members, potentially influencing the function of other family proteins oup.comfrontiersin.org. DD mutations can also affect protein stability and the recruitment of protein complexes like the NuRD complex oup.comresearchgate.netnih.gov. While sometimes categorized under haploinsufficiency, DD mutations exhibit a distinct mechanism and are often associated with hematologic manifestations rather than severe infectious diseases oup.comfrontiersin.org.

Table 2: Characteristics of IKZF1 Dimerization Defective Variants

Affected DomainMolecular ConsequenceFunctional ImpactAssociated Phenotypes
C-terminal (ZF5-ZF6)Impaired homo- and/or heterodimerization with Ikaros family members frontiersin.orgoup.comresearchgate.netnih.govReduced interaction with protein complexes (e.g., NuRD), altered protein stability oup.comresearchgate.netnih.govHematologic cytopenias and malignancies, hypogammaglobulinemia oup.comfrontiersin.orgnih.gov
Dominant Negative Isoforms and Their Interference

Dominant negative (DN) isoforms of Ikaros are typically shorter variants that lack crucial DNA-binding domains but retain the ability to dimerize with wild-type Ikaros or other Ikaros family members frontiersin.orgnih.govhaematologica.orgplos.org. When these DN isoforms dimerize with functional Ikaros, they interfere with the wild-type protein's ability to bind DNA or interact with necessary protein complexes, effectively reducing or eliminating its function frontiersin.orgnih.govhaematologica.orgwikigenes.orgtandfonline.com. This interference can lead to a more severe loss of Ikaros function than simple haploinsufficiency frontiersin.orgfrontiersin.org. Deletions affecting exons 4-7 are a common cause of the dominant negative IK6 isoform, which lacks the DNA-binding zinc fingers but retains the dimerization domain nih.govnih.govresearchgate.netviamedica.plashpublications.org. Dominant negative mutations are often associated with more severe disease manifestations, including severe combined immunodeficiency (CID) frontiersin.orgfrontiersin.orgnih.gov. Interference can also occur with other Ikaros family members, such as AIOLOS, in a dominant negative fashion, a mechanism termed "heterodimeric interference" frontiersin.orgsciencedaily.com.

Table 3: Properties and Effects of Dominant Negative Ikaros Isoforms

Isoform TypeStructural FeaturesMechanism of InterferenceDisease Association
Shorter isoforms (e.g., IK6, IK8) haematologica.orgviamedica.plnih.govLack N-terminal DNA-binding domains, retain dimerization domain frontiersin.orgnih.govhaematologica.orgplos.orgDimerize with wild-type Ikaros, preventing DNA binding or interaction with complexes (e.g., NuRD) frontiersin.orgnih.govhaematologica.orgtandfonline.comSevere immunodeficiencies, B-cell acute lymphoblastic leukemia (B-ALL) frontiersin.orgfrontiersin.orgnih.govwikigenes.orgnih.gov
Mutant AIOLOS frontiersin.orgsciencedaily.comRetains ability to bind IkarosInterferes with normal Ikaros function through heterodimerization ("heterodimeric interference") frontiersin.orgsciencedaily.comPrimary immunodeficiency sciencedaily.com

Gain-of-Function (GOF) Mutations

While less common than LOF mutations, gain-of-function (GOF) mutations in IKZF1 have also been identified and are associated with distinct disease phenotypes, primarily immune dysregulation oup.comfrontiersin.orgresearchgate.netnih.govresearchgate.net. These mutations can lead to increased Ikaros DNA binding or altered interactions that result in aberrant gene expression patterns frontiersin.org. GOF variants are often missense mutations located in the DNA binding domain researchgate.netbioworld.com. The clinical phenotype associated with GOF variants is dominated by signs of immune dysregulation, including autoimmunity, allergies, and lymphoproliferation, and can manifest with incomplete penetrance frontiersin.orgresearchgate.netnih.govbioworld.com.

Table 4: Characteristics and Effects of IKZF1 Gain-of-Function Mutations

Mutation TypeAffected DomainMolecular ConsequenceAssociated Phenotypes
Missense bioworld.comDNA binding domain researchgate.netbioworld.comIncreased or altered DNA binding frontiersin.orgbioworld.comImmune dysregulation, autoimmunity, allergies, lymphoproliferation, abnormal plasma cell proliferation frontiersin.orgresearchgate.netnih.govresearchgate.netbioworld.com

Aberrant Splicing Leading to Non-Functional Isoforms

Alternative splicing of the IKZF1 gene is a normal process that generates various Ikaros isoforms nih.govnih.gov. However, aberrant splicing can lead to the production of non-functional or dominant negative isoforms that contribute to disease pathogenesis plos.orgviamedica.plnih.gov. These aberrantly spliced isoforms often lack critical DNA-binding domains but retain dimerization capabilities, functioning as dominant negative inhibitors of wild-type Ikaros haematologica.orgplos.orgviamedica.pl. The IK6 isoform, resulting from the deletion of exons 4-7, is a well-characterized example of a pathogenic isoform generated by aberrant splicing or genomic deletion haematologica.orgviamedica.plashpublications.orgnih.gov. Overexpression of such dominant negative isoforms is detected in a significant proportion of acute lymphoblastic leukemia cases wikigenes.orgviamedica.plnih.gov.

Table 5: Impact of Aberrant Splicing on Ikaros Function

MechanismOutcomeFunctional ConsequenceDisease Association
Aberrant splicing plos.orgviamedica.plnih.govProduction of truncated isoforms plos.orgviamedica.plLack of DNA-binding domain, retention of dimerization domain haematologica.orgplos.orgviamedica.plProduction of dominant negative isoforms (e.g., IK6, IK8) haematologica.orgplos.orgviamedica.plnih.gov

Impact on Cellular Processes in in vitro and Animal Models

Dysfunctional this compound significantly affects several key cellular processes in experimental models, leading to aberrant cell behavior characteristic of various diseases.

Ikaros is an essential regulator of lymphocyte differentiation and activation researchgate.netnih.gov. Its activity is required at different stages of lymphocyte development, and loss of Ikaros activity can lead to profound differentiation defects mdpi.comnih.govnih.gov. In mouse models, deletion of the N-terminal zinc finger domain of Ikaros, which is responsible for DNA binding, results in an early and complete arrest in lymphocyte development in homozygous mutant mice researchgate.net. Conversely, heterozygous mice reliably develop T cell leukemias and lymphomas researchgate.net.

Deregulation of Ikaros expression has been observed in various forms of leukemia researchgate.netnih.gov. For instance, in chronic lymphocytic leukemia (CLL), decreased Ikaros expression and abnormal cytoplasmic localization are noted researchgate.netnih.gov. These alterations are associated with high proliferative activity in radioresistant B-1 cells, suggesting that abnormal Ikaros localization may lead to loss of function researchgate.netnih.gov. Knockdown of Ikaros in murine B-1 cells increases the expression of B cell receptor (BCR) pathway components and makes the cells responsive to BCR stimulus, leading to increased proliferation even without antigen stimulation researchgate.netnih.gov. This indicates that Ikaros is a critical controller of B-1 cell proliferation by interfering with BCR activity, and its altered expression can contribute to malignant transformation to CLL researchgate.netnih.gov.

Ikaros is vital for the conversion between large and small pre-B stages and sustains B-cell proliferation and differentiation by initiating kinase-signaling cascades and collaborating with chromatin protein 4 nih.gov. The absence of Ikaros proteins results in detrimental production of B lymphocytes, T lymphocytes, NK cells, and dendritic cells nih.gov. Mouse models have shown that Ikaros is required for both early and late stages of lymphocyte differentiation in the thymus, and its dysfunction can enhance the proliferation of maturing thymocytes, leading to malignant transformation frontiersin.org. Ikaros-null thymocytes hyperproliferate in response to T cell receptor (TCR) signaling annualreviews.org.

Data from studies on Ikaros's impact on lymphocyte proliferation and differentiation can be summarized as follows:

Model SystemIkaros AlterationObserved Impact on LymphocytesSource
Mouse (homozygous)Deletion of N-terminal DNA-binding domainEarly and complete arrest in lymphocyte development researchgate.net
Mouse (heterozygous)Deletion of N-terminal DNA-binding domainDevelopment of T cell leukemias and lymphomas researchgate.net
Human CLL cellsDecreased expression, abnormal cytoplasmic localizationAssociated with high proliferative activity in radioresistant B-1 cells, increased proliferation researchgate.netnih.gov
Murine B-1 cellsKnockdownIncreased expression of BCR pathway components, increased proliferation researchgate.netnih.gov
Ikaros-null miceAbsence of proteinDetrimental production of B, T, NK, and dendritic cells nih.gov
Ikaros-null thymocytesAbsence of proteinHyperproliferation in response to TCR signaling annualreviews.org

Ikaros functions as a transcriptional regulator, capable of both activating and repressing gene expression by binding to target sequences frontiersin.orgnih.gov. In disease models, Ikaros dysfunction leads to aberrant gene expression signatures that contribute to pathogenesis.

Loss of Ikaros activity can cause an aberrant pattern of gene expression that interferes with lymphocyte differentiation and proliferation researchgate.net. Ikaros is known to regulate the expression of genes involved in various cellular processes, including cell cycle progression and the PI3K pathway nih.gov. Gain- and loss-of-function experiments in acute lymphoblastic leukemia (ALL) models show that Ikaros inhibits c-myc gene transcription while positively controlling the transcription of MYC binding protein 2, which suppresses myc activity nih.gov.

Studies using mouse models of BCR-ABL1+ pre-B ALL have shown that Ikaros mutant cells exhibit aberrant expression of early hematopoietic programs, including genes involved in developmental and adhesion-mediated receptor signaling rupress.org. For example, c-Kit, normally down-regulated during B cell development, is aberrantly expressed in Ikzf1ΔF4/ΔF4-mutated mouse pre-B ALL rupress.org. Repression of key developmentally restricted cell surface receptors, such as CD34 and CD43, is a conserved function of Ikaros that restricts leukemic growth rupress.org.

RNA sequencing analysis after Ikaros depletion in B-ALL cells reveals a stem cell-like gene expression pattern and upregulation of AML stem cell-associated genes, as well as genes in the IL7/JAK/STAT pathways ashpublications.org. Ikaros also regulates the expression of cell surface receptors like CD34 and CD43, and their altered expression in IKZF1-mutated Ph- B-ALL cells contributes to a leukemic growth advantage mdpi.com.

Ikaros plays a critical role in regulating chromatin organization, primarily through its association with the Nucleosome Remodeling and Deacetylase (NuRD) complex researchgate.netnih.govresearchgate.netnih.gov. This interaction is essential for controlling gene expression in a developmental and lineage-specific manner researchgate.netresearchgate.net.

Reduction in Ikaros proteins increases chromatin access to the NuRD complex, leading to increased nucleosome remodeling and histone deacetylation, and subsequent loss in lymphoid gene expression nih.gov. The NuRD complex is also re-distributed to transcriptionally poised genes located in permissive chromatin, which can lead to the activation of genes associated with cell growth, proliferation, migration, and metabolism, such as those in the Notch signaling pathway nih.gov.

Ikaros collaborates with various proteins and complexes controlling chromatin organization at gene regulatory regions, including the NuRD complex, to facilitate transcriptional repression or activation researchgate.netresearchgate.net. Disruption of Ikaros function has been associated with the development of hematological malignancies and immune disorders researchgate.netresearchgate.netresearchgate.net. Ikaros's ability to bind DNA and its interaction with chromatin remodeling complexes are crucial for modulating gene expression nih.govnih.gov. Mutations in the C-terminal protein interaction domain of Ikaros can disrupt its high-affinity DNA binding and ability to regulate transcription, suggesting that protein-DNA interactions are influenced by Ikaros family member dimerization nih.gov.

Ikaros also interacts with the Polycomb repressive complex 2 (PRC2), and its loss results in reduced PRC2 association and decreased levels of the repressive chromatin mark H3K27me3 at target gene regulatory regions nih.gov. Another mechanism involves interaction with C-terminal binding protein 1 (CtBP1), which functions as a co-repressor with Ikaros and Eos to affect promoter methylation and gene repression nih.gov.

Animal models, particularly murine leukemia models, have provided strong evidence for Ikaros's role as a tumor suppressor and the susceptibility to spontaneous malignant transformation upon Ikaros dysfunction. Heterozygous Ikzf1 mutant mice reliably develop T cell leukemias and lymphomas researchgate.net. Deletion of the DNA-binding domain of Ikaros generates dominant-negative isoforms that interfere with its activity and correlate with poor prognosis in human precursor B cell acute lymphoblastic leukemia (B-ALL) researchgate.net. Conditional inactivation of the Ikaros DNA-binding domain in early pre-B cells arrests their differentiation and promotes signaling via mitogen-activated protein kinases, proliferation, and self-renewal researchgate.net.

Spontaneous Ikaros mutations are frequent in mouse T-ALL models induced by irradiation, mutagens, or deficiency in DNA repair pathways nih.gov. Loss-of-function Ikaros mutations have been detected in a significant percentage of these tumors nih.gov. Mouse studies have also indicated that Ikaros inactivation can cooperate selectively with the inactivation of other genes, such as p19ARF, in tumor development nih.gov. Retroviral insertion studies in mice have identified Ikaros as a recurrent locus mutated by insertion, cooperating with oncogenic events like activated Notch1 or K-ras proteins, or p19ARF deficiency nih.gov. These insertions can promote abnormal splicing and the synthesis of aberrant, dominant-negative isoforms nih.gov.

Mice heterozygous for a dominant-negative mutation of Ikzf1 or homozygous for a knock-down mutation develop T cell lymphomas/leukemias with complete penetrance nih.gov. This underscores Ikaros's prominent status as a major tumor suppressor in T cells in mice nih.gov. Engineered IKZF1 perturbations in isogeneic lymphoid leukemia cell lines result in enhanced engraftment in vivo, further supporting the link between Ikaros dysfunction and malignant transformation ashpublications.org.

Molecular Pathology of Ikaros-Associated Conditions in Pre-clinical Settings

Pre-clinical studies have elucidated the molecular pathology underlying Ikaros-associated conditions, highlighting the specific molecular alterations driven by Ikaros dysfunction. Inactivation of the tumor suppressor gene encoding Ikaros (IKZF1) is a hallmark of BCR-ABL1+ precursor B cell acute lymphoblastic leukemia (pre-B ALL) rupress.org. More than 80% of BCR-ABL1+ pre-B ALL cases harbor deletions or mutations in IKZF1 rupress.org. These mutations often result in haploinsufficiency or lead to the generation of dominant-negative proteins or complete loss of function, all associated with a poor prognosis nih.gov.

In CLL, decreased Ikaros expression and abnormal cytoplasmic localization are observed, contributing to increased B-1 cell proliferation researchgate.netnih.gov. In BCR-ABL1+ pre-B ALL models, Ikaros dysfunction leads to the aberrant expression of genes involved in early hematopoietic programs and developmental signaling rupress.org. This includes the sustained expression of markers like c-Kit, CD34, and CD43, which are normally down-regulated during B cell development rupress.orgnih.gov.

Ikaros dysfunction disrupts chromatin organization by altering the recruitment and activity of complexes like NuRD and PRC2, leading to aberrant gene expression patterns nih.govnih.gov. The molecular consequences include the deregulation of genes controlling cell cycle, proliferation (e.g., c-myc), and differentiation nih.govrupress.org. Dominant-negative Ikaros isoforms, which retain dimerization domains but lack DNA-binding ability, can sequester wild-type Ikaros proteins into transcriptionally inactive complexes, further contributing to loss of function annualreviews.org.

Studies in mouse models and human patients with germline IKZF1 mutations have revealed that decreased this compound expression or function leads to profound lymphocyte differentiation defects and leukemic transformation nih.gov. Different types of IKZF1 mutations (haploinsufficiency, dimerization defective, dominant negative, and gain of function) are associated with variable clinical manifestations and underlying molecular mechanisms oup.com. For instance, dominant-negative mutations can lead to a more severe loss of Pan-B cells and earlier onset of combined immunodeficiency compared to haploinsufficiency or dimerization defective mutations oup.comfrontiersin.org.

The molecular pathology also involves the disruption of protein-protein interactions. Mutant Ikaros proteins can interfere with the function of wild-type Ikaros or other Ikaros family members like Aiolos, potentially by forming aberrant heterodimers that mislocalize to incorrect genomic regions oup.comsciencedaily.comtmd.ac.jp.

Mechanisms of Resistance to Therapeutic Modalities in Experimental Models

Experimental models have been crucial in understanding how Ikaros dysfunction contributes to resistance to therapeutic modalities, particularly in the context of hematological malignancies.

Loss of Ikaros function has been linked to resistance to various chemotherapeutic agents used in B-ALL treatment. Engineered IKZF1 perturbations in leukemia cell lines have shown relative resistance to common therapies including dexamethasone (B1670325), asparaginase, and daunorubicin (B1662515) ashpublications.org. Complete ablation of this compound expression resulted in profound dexamethasone resistance ashpublications.org. However, dominant-negative Ikaros expression showed a similar drug resistance profile except for retained dexamethasone sensitivity ashpublications.org. Interestingly, both complete Ikaros knockout and dominant-negative Ikaros expression led to increased sensitivity to cytarabine, potentially due to downregulation of SAMHD1 ashpublications.org.

Mouse models and in vitro experiments have demonstrated that compromised functional Ikaros due to IKZF1 alterations affects the transcription function of genes like TSC22D3, DUSP1, and IRS2, which, combined with abnormal regulation of glucocorticoid-activated genes, contributes to resistance to glucocorticoid-induced apoptosis frontiersin.org.

In the context of targeted therapies, particularly immunotherapies for B-cell malignancies, Ikaros levels have been associated with antigen escape. Low levels of Ikaros in pro-B-like B-ALL cells before CAR T treatment correlate with antigen escape researchgate.net. These Ikaros-low cells undergo epigenetic and transcriptional changes that diminish B-cell identity, making them resemble progenitor cells and less likely to express target antigens like CD19 and CD22 researchgate.net. This suggests that Ikaros is a regulator of antigens targeted by immunotherapies and its low expression can contribute to antigen escape relapse researchgate.net.

Ikaros is a target of immunomodulatory drugs (IMiDs) like lenalidomide (B1683929) and pomalidomide (B1683931), which induce Ikaros degradation via the cereblon (CRBN) E3 ubiquitin ligase complex acs.orgresearchgate.netmdpi.com. Resistance to IMiDs can occur through various mechanisms, including mutations or altered expression of components in the CRBN-Ikaros axis, most frequently downregulation of CRBN researchgate.netmdpi.com. Resistance can also arise from increased expression of alternative CRBN substrates that prevent Ikaros degradation or by upregulation of alternative survival pathways that bypass Ikaros axis dependence, such as IL-6/STAT3 activation researchgate.net.

Data on Ikaros-associated therapeutic resistance in experimental models:

Therapeutic ModalityIkaros AlterationObserved Resistance/SensitivityProposed Mechanism(s)Source
DexamethasoneComplete KOResistanceUnknown ashpublications.org
DexamethasoneDominant-negative Ikaros (IK6 knock-in)Sensitivity retainedUnknown ashpublications.org
Asparaginase, DaunorubicinComplete KO, Dominant-negative Ikaros (IK6 knock-in)ResistanceUnknown ashpublications.org
CytarabineComplete KO, Dominant-negative Ikaros (IK6 knock-in)Increased SensitivityDownregulation of SAMHD1 ashpublications.org
GlucocorticoidsCompromised functional IkarosResistanceAltered transcription of TSC22D3, DUSP1, IRS2; abnormal regulation of GC-activated genes frontiersin.org
CD19/CD22-targeted therapiesLow Ikaros levelsAntigen EscapeEpigenetic/transcriptional changes diminishing B-cell identity, reduced antigen expression researchgate.net
IMiDs (Lenalidomide, Pomalidomide)Mutations/downregulation of CRBN, increased alternative CRBN substrates, upregulated survival pathwaysResistanceImpaired Ikaros degradation, bypassing Ikaros dependence (e.g., IL-6/STAT3 activation) researchgate.netmdpi.com

Advanced Research Methodologies for Ikaros Protein Studies

Genomic and Epigenomic Profiling Techniques

Genomic and epigenomic profiling techniques provide a global view of how Ikaros interacts with the genome and influences the epigenetic landscape. These methods are essential for identifying Ikaros binding sites, assessing chromatin accessibility, and quantifying gene expression changes on a large scale.

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Ikaros Binding Sites and Histone Modifications

Chromatin Immunoprecipitation Sequencing (ChIP-seq) is a powerful technique used to identify the genomic locations where a specific protein, such as Ikaros, binds to DNA. It involves crosslinking proteins to DNA, fragmenting the chromatin, immunoprecipitating the protein-DNA complexes using an antibody specific to Ikaros, reversing the crosslinking, and sequencing the DNA fragments. The sequenced reads are then mapped back to the genome to identify Ikaros binding sites.

ChIP-seq has been extensively used to map Ikaros binding sites in various cell types, particularly within the hematopoietic lineage. Studies have identified thousands of high-confidence Ikaros binding sites in pre-B cells and T cells, often enriched for variations of the GGAA motif, which is known as a core Ikaros binding sequence. ashpublications.orgelifesciences.orgnih.gov For example, in pre-B cells, ChIP-seq identified 11,349 high-confidence Ikaros binding sites. ashpublications.org In wild-type T conventional (Tconv) cells, 7642 Ikaros binding sites were identified, with 83% located in open chromatin. elifesciences.org In regulatory T (Treg) cells, 7061 Ikaros binding sites were found, with 76% in open chromatin. elifesciences.org A significant proportion of these sites are shared or specific to Tconv or Treg cells, indicating context-dependent binding. elifesciences.org

ChIP-seq can also be used to profile histone modifications associated with Ikaros binding. Ikaros is known to interact with chromatin remodeling complexes like NuRD and SWI/SNF, influencing histone acetylation and methylation patterns. researchgate.netoup.com For instance, Ikaros can recruit the polycomb repressive complex 2 (PRC2), leading to the deposition of the repressive histone mark H3K27me3 at target gene promoters. researchgate.net Studies have shown that Ikaros binding is associated with specific epigenetic changes, including the formation of heterochromatin marked by H3K9me3 at the promoters of cell cycle-promoting genes, leading to their repression. ashpublications.orgnih.gov ChIP-seq analysis of histone modifications like H3K4me1, H3K4me3, and H3K27ac in conjunction with Ikaros ChIP-seq helps to understand how Ikaros influences the activity state of regulatory elements like promoters and enhancers. nih.govelifesciences.org

Data from ChIP-seq experiments can be presented in tables showing the number of identified binding sites in different cell types or conditions:

Cell TypeNumber of Ikaros Binding SitesReference
Mouse pre-B cells11,349 ashpublications.org
WT Tconv cells7,642 elifesciences.org
WT Treg cells7,061 elifesciences.org

ATAC-seq for Chromatin Accessibility

Assay for Transposase-Accessible Chromatin using sequencing (ATAC-seq) is a technique used to probe chromatin accessibility genome-wide. Accessible chromatin regions are typically regulatory elements where transcription factors, including Ikaros, can bind. ATAC-seq utilizes a hyperactive transposase to insert sequencing adapters into accessible DNA regions.

ATAC-seq is used to investigate how Ikaros affects chromatin structure and accessibility. Ikaros is known to modulate chromatin accessibility through its interactions with chromatin remodeling complexes. oup.com Studies combining ATAC-seq and ChIP-seq have shown that Ikaros binding is strongly enriched at sites with decreased chromatin accessibility upon Ikaros induction. biorxiv.org This suggests that Ikaros can rapidly induce chromatin condensation at certain regulatory sites. Conversely, loss of Ikaros function can lead to remodeling of genomic regions, with some becoming less accessible and others more accessible. elifesciences.org For example, in Ikaros-deficient Treg cells, loss of Ikaros function induced remodeling of 1431 genomic regions, with approximately one-third showing reduced accessibility and two-thirds becoming more accessible. elifesciences.org ATAC-seq is particularly useful in determining if Ikaros acts as a pioneer transcription factor, capable of binding to closed chromatin and inducing accessibility. Studies have shown that Ikaros binding can induce de novo open chromatin regions, supporting a pioneering activity in certain contexts. nih.gov

RNA Sequencing (RNA-seq) for Gene Expression Analysis

RNA Sequencing (RNA-seq) is a high-throughput method used to measure the abundance of RNA transcripts in a sample, providing a comprehensive snapshot of gene expression. By comparing RNA-seq data from cells with different levels or forms of Ikaros, researchers can identify genes whose expression is regulated by Ikaros.

RNA-seq has been instrumental in defining the Ikaros-regulated transcriptome. Studies have integrated Ikaros ChIP-seq data with RNA-seq to link Ikaros binding to changes in gene expression. ashpublications.org For instance, in pre-B cells, most genes regulated by Ikaros were also found to be physical targets of Ikaros binding. ashpublications.org RNA-seq analysis in Ikaros mutant mouse models has revealed that Ikaros plays a role in regulating dynamic changes in gene expression during developmental transitions, rather than simply acting as a conventional activator or repressor of fixed gene sets. nih.gov In Ikaros-deficient thymocytes, RNA-seq showed misregulation of a limited number of genes at each developmental stage, with a preference for stage-specific genes. nih.gov RNA-seq has also identified conserved Ikaros-regulated genes associated with outcomes in B-cell acute lymphoblastic leukemia (B-ALL). rupress.org

Data from RNA-seq experiments can highlight genes significantly regulated by Ikaros.

GeneRegulation by Ikaros (Example)Cell Type/ContextReference
Cd79bTarget genePre-B cells ashpublications.org
Igll1Target genePre-B cells ashpublications.org
Ccnd2Target genePre-B cells ashpublications.org
Lig4Target genePre-B cells ashpublications.org
CishRegulated by IkarosPre-B cells plos.org
Socs2Regulated by IkarosPre-B cells plos.org
Bcl6Regulated by IkarosPre-B cells plos.org
CDC2RepressedHuman B-ALL ashpublications.org
CDC7RepressedHuman B-ALL ashpublications.org
CDK2RepressedHuman B-ALL ashpublications.org
CDK6RepressedHuman B-ALL ashpublications.org
NOTCH3Activated (with GFI1)T-ALL nih.gov

Molecular and Biochemical Assays

Molecular and biochemical assays provide detailed insights into the specific interactions of the Ikaros protein with DNA and other proteins. These techniques are often used to validate findings from high-throughput methods and to dissect the molecular mechanisms underlying Ikaros function.

Electrophoretic Mobility Shift Assay (EMSA) for DNA Binding

Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift assay, is an in vitro technique used to detect protein-DNA interactions. It is based on the principle that a protein bound to a DNA fragment will cause the fragment to migrate slower through a non-denaturing polyacrylamide gel compared to the unbound DNA.

EMSA is used to confirm the direct binding of Ikaros to specific DNA sequences identified through methods like ChIP-seq or predicted based on known Ikaros binding motifs. plos.orgnih.govfrontiersin.org By using labeled DNA probes containing putative Ikaros binding sites and nuclear extracts or purified this compound, researchers can observe a shifted band in the gel, indicating the formation of a protein-DNA complex. Competition experiments with unlabeled probes can further confirm the specificity of the binding. EMSA has been used to demonstrate Ikaros's sequence-specific binding to elements in the promoters of genes like IL2. aai.org It has also been used to study the competitive binding of Ikaros and other transcription factors, such as STAT5, to common DNA sequences. plos.orgnih.gov Mutational analysis of the DNA probe in EMSA can pinpoint the specific nucleotides critical for Ikaros binding. plos.orgnih.gov

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions

Co-Immunoprecipitation (Co-IP) is a technique used to investigate protein-protein interactions. It involves using an antibody to immunoprecipitate a target protein (Ikaros in this case) from a cell lysate. If other proteins are bound to Ikaros in the cell, they will be co-precipitated and can be detected by Western blot using antibodies specific to the interacting proteins.

Co-IP is essential for identifying proteins that physically interact with Ikaros, providing insights into the molecular complexes Ikaros is part of and how it exerts its functions. Ikaros is known to interact with various proteins, including other members of the Ikaros family (like Aiolos), chromatin remodeling complexes (NuRD, SWI/SNF), and transcription co-factors. researchgate.netoup.comnih.govnih.govembopress.org Co-IP experiments have confirmed the interaction between Ikaros and proteins like GATA-1, Cdk9, Mi-2, Foxp1, and others. oup.comnih.govnih.govoncotarget.com For example, Co-IP studies have shown that Ikaros interacts with GATA1, GATA2, and GATA3 in different hematopoietic cell lines. nih.gov Interactions with components of the NuRD and P-TEFb complexes, such as Mi2, RBBP4, MTA2, MBD3, CDK9, and CYCT1, have also been demonstrated through Co-IP of nuclear extracts. nih.gov These interactions are crucial for Ikaros's role in chromatin remodeling and transcriptional regulation.

Data from Co-IP experiments can be summarized to show identified Ikaros-interacting proteins:

Luciferase Reporter Assays for Transcriptional Activity

Luciferase reporter assays are a widely used method to quantitatively assess the transcriptional activity of Ikaros on target gene promoters. This technique involves cloning the promoter region of a potential Ikaros target gene upstream of a luciferase reporter gene in an expression vector researchgate.netplos.orgcore.ac.uk. Cells are then co-transfected with this reporter construct and an expression vector encoding Ikaros or its variants researchgate.netplos.orgcore.ac.uk. Changes in luciferase activity, measured by luminescence, indicate how Ikaros affects the transcription of the target promoter.

Studies utilizing this method have demonstrated that Ikaros can act as both a transcriptional activator and repressor, depending on the target gene and cellular context plos.organr.frnih.gov. For example, luciferase assays have shown that Ikaros represses the transcription of the BCL-XL gene promoter in acute myeloid leukemia (AML) cells researchgate.net. Similarly, Ikaros has been shown to repress the RAB20 promoter in B-cell acute lymphoblastic leukemia (B-ALL) cells, and this repression is influenced by phosphorylation nih.gov. Conversely, Ikaros can modulate the activity of promoters for genes like EBF1, MSH2, and MCL1, which are involved in B-cell development, DNA repair, and inhibition of apoptosis, respectively plos.org. The differential effects observed with different Ikaros isoforms, such as the full-length Ik1 and the truncated Ik6, can also be analyzed using this method, revealing that isoforms lacking DNA-binding domains may not properly control target gene transcription plos.org.

Detailed Research Findings from Luciferase Assays:

Target PromoterIkaros Effect (Observed via Luciferase Assay)Cell Type StudiedCitation
BCL-XLRepressionHEK-293T, U937 researchgate.net
RAB20Repression (influenced by phosphorylation)B-ALL cell lines nih.gov
EBF1Modulation (activation/repression)HEK-293 cells plos.org
MSH2Modulation (activation/repression)HEK-293 cells plos.org
MCL1Modulation (activation/repression)HEK-293 cells plos.org
AiolosInduction (influenced by NFκB)Jurkat, Daudi, U937 core.ac.uk
Hes1Repression (competes with Rbpj)Murine T-ALL cell lines nih.gov

These assays are instrumental in identifying direct transcriptional targets of Ikaros and understanding how different Ikaros isoforms or post-translational modifications impact its regulatory function.

Western Blot Analysis for Protein Expression and Modification

Western blot analysis is a fundamental technique for detecting and quantifying this compound expression levels, identifying different Ikaros isoforms, and analyzing post-translational modifications. This method involves separating cellular proteins by gel electrophoresis, transferring them to a membrane, and probing with antibodies specific to Ikaros or its modified forms nih.govresearchgate.netplos.orgcellsignal.combinasss.sa.crbiorxiv.orgnih.gov.

Western blotting is routinely used to confirm the presence and relative abundance of this compound in various cell types and experimental conditions nih.govresearchgate.netplos.orgcellsignal.combinasss.sa.cr. It can distinguish between different Ikaros isoforms, which arise from alternative splicing and have distinct molecular weights and functional properties nih.govplos.orgcellsignal.comnih.govfrontiersin.org. For instance, Western blot analysis has been used to visualize larger Ikaros isoforms like IK-VI and IK-H nih.gov.

Furthermore, Western blotting is crucial for studying post-translational modifications of Ikaros, such as phosphorylation and SUMOylation nih.govplos.orgbinasss.sa.crnih.govresearchgate.netresearchgate.net. By using antibodies specific to phosphorylated residues or SUMO tags, researchers can determine the modification status of Ikaros under different cellular conditions or in response to specific stimuli nih.govplos.orgnih.govresearchgate.netresearchgate.net. Studies have shown that Ikaros is phosphorylated at multiple sites, and this modification can affect its DNA binding, subcellular localization, and stability nih.govresearchgate.netnih.govgenecards.orguniprot.org. SUMOylation of Ikaros has also been detected via Western blot, revealing that it occurs on specific lysine (B10760008) residues and can influence transcriptional repression plos.orgbinasss.sa.crnih.govresearchgate.net. Western blot is also essential for verifying the efficiency of gene manipulation techniques, such as confirming the reduction of this compound levels after shRNA or siRNA-mediated silencing or the presence of engineered proteins after CRISPR/Cas9 editing researchgate.netnih.govresearchgate.netbinasss.sa.crbiorxiv.orgnih.govnih.govplos.org.

Detailed Research Findings from Western Blot Analysis:

Western blot analysis has confirmed the absence of detectable this compound in certain cell lines, such as HeLa cells, consistent with immunofluorescence data cellsignal.com.

Analysis of cell lysates from 293T cells transfected with wild-type or mutant Ikaros vectors allows for comparison of protein expression levels nih.gov.

Immunoprecipitation of endogenous this compound from cell lysates followed by Western blot can reveal interacting proteins like PP1 phosphatase nih.gov.

Western blot has shown that this compound levels can be affected by treatments with phosphatase inhibitors or protein synthesis inhibitors like cycloheximide (B1669411) nih.govbinasss.sa.cr.

Detection of distinct bands corresponding to mono-, bi-, or poly-SUMOylated Ikaros proteins has been achieved through Western blot analysis of immunoprecipitated Ikaros plos.orgnih.govresearchgate.net.

Western blot is used to assess this compound degradation, for example, in response to treatments or genetic modifications researchgate.netbinasss.sa.crbiorxiv.org.

Genetic Manipulation in Model Systems

Genetic manipulation techniques are indispensable for understanding the physiological roles of Ikaros by altering its expression or function in living organisms and cell lines.

Gene Knockout/Knock-in Studies in Murine Models

Murine models with targeted modifications to the Ikzf1 gene have provided fundamental insights into Ikaros function in development and disease. Constitutive (germline) knockout mice, where the Ikzf1 gene is deleted in all cells, exhibit profound defects in hematopoiesis, including the absence of B lymphocytes and fetal T-lineage cells, and develop leukemia nih.govaai.orgnih.govresearchgate.nethaematologica.orgfrontiersin.orgdrugtargetreview.com. These models highlighted the essential role of Ikaros in the specification and development of lymphoid lineages frontiersin.orgdrugtargetreview.com.

Conditional knockout models, where Ikzf1 deletion is restricted to specific cell types or developmental stages, allow for the study of Ikaros function later in development, avoiding the early severe phenotypes of germline knockouts aai.orgfrontiersin.org. For example, conditional knockout of Ikaros specifically in mature T cells revealed its role in regulating inflammatory gene programs and suppressing autoimmunity aai.orgfrontiersin.org.

Knock-in studies involve introducing specific mutations or alternative isoforms of Ikaros into the mouse genome. This is particularly useful for studying the effects of dominant-negative Ikaros isoforms, such as IK6, which are associated with leukemia in humans researchgate.netashpublications.orgfrontiersin.org. Knock-in mouse models expressing dominant-negative Ikaros isoforms have shown widespread failure of hematopoiesis and development of T-cell malignancies researchgate.netfrontiersin.org. These models help delineate the consequences of specific IKZF1 mutations observed in human patients ashpublications.orgfrontiersin.org.

Detailed Research Findings from Murine Models:

Germline Ikaros null mice display defects in hematopoietic stem cell function and impaired development of all blood cell lineages studied nih.govaai.org.

Conditional knockout of Ikaros in mature T cells leads to enhanced expression of proinflammatory cytokines and a phenotype associated with autoimmunity aai.org.

Mice expressing dominant-negative Ikaros isoforms show severer lymphocyte developmental defects compared to Ikaros-deficient mice, suggesting dominant-negative effects on other IKZF molecules frontiersin.org.

IKZF1 knockout in murine B-ALL cells resulted in profound dexamethasone (B1670325) resistance ashpublications.org.

Studies in Ikaros mouse models have demonstrated its critical role as an early organizer of 3D genome organization required for proper B cell development drugtargetreview.com.

Mouse Model TypeKey Phenotypes ObservedCitation
Germline Knockout (Ikaros null)Profound defects in hematopoiesis, lack of B and fetal T cells, leukemia development nih.govaai.orgnih.govresearchgate.net
Conditional Knockout (mature T cells)Deregulated inflammatory gene programs, altered T cell differentiation, potential for autoimmunity aai.orgfrontiersin.org
Dominant-Negative Knock-inWidespread hematopoietic failure, T-cell malignancies researchgate.netfrontiersin.org

CRISPR/Cas9-mediated Gene Editing

CRISPR/Cas9 technology has revolutionized gene editing, enabling precise modifications to the IKZF1 gene in cell lines and model systems nih.govcrisprtx.com. This powerful tool allows researchers to create targeted knockouts of IKZF1 to study the effects of complete this compound loss or to introduce specific mutations found in human diseases, such as leukemia biorxiv.orgashpublications.orgnih.govunimelb.edu.auomicsdi.org.

CRISPR/Cas9 is used to generate isogenic cell lines with different IKZF1 genotypes (e.g., wild-type, knockout, heterozygous) to directly compare the effects of these genetic alterations on cell function, gene expression, and drug sensitivity ashpublications.org. For instance, CRISPR/Cas9 strategies have been employed to engineer panels of isogenic lymphoid leukemia cell lines with a spectrum of IKZF1 lesions to measure changes in chemosensitivity and gene expression ashpublications.org. Homology-directed repair (HDR) mediated by CRISPR/Cas9 can also be used to knock-in specific Ikaros isoforms or introduce epitope tags for research purposes ashpublications.orgomicsdi.org.

Detailed Research Findings from CRISPR/Cas9 Studies:

CRISPR/Cas9-engineered human B-ALL cell lines with IKZF1 knockout confirmed previous findings regarding stem cell-like gene expression and increased JAK/STAT signaling ashpublications.org.

Complete ablation of this compound expression via CRISPR/Cas9 in B-ALL cells resulted in profound dexamethasone resistance ashpublications.org.

CRISPR/Cas9 has been used to knock-in the dominant-negative IK6 isoform into the endogenous locus in cell lines to study its specific effects on drug resistance profiles ashpublications.org.

CRISPR knockout of IKZF1 in T cells has been used to study its role in T cell exhaustion biorxiv.org.

shRNA/siRNA-mediated Gene Silencing

Short hairpin RNAs (shRNAs) and small interfering RNAs (siRNAs) are tools used to reduce the expression of specific genes, including IKZF1, through RNA interference (RNAi) nih.govscbt.comnih.govunimib.it. This technique involves introducing small RNA molecules into cells that target IKZF1 mRNA for degradation or translational repression, leading to a knockdown of this compound levels nih.govnih.gov.

shRNAs are typically expressed from a vector, allowing for stable or inducible gene silencing in cell lines nih.gov. siRNAs are synthetic double-stranded RNA molecules that provide transient knockdown nih.gov. Both methods are valuable for studying the consequences of reduced Ikaros expression on cell proliferation, differentiation, gene expression, and other cellular processes researchgate.netnih.govplos.org.

Detailed Research Findings from shRNA/siRNA Studies:

shRNA-mediated knockdown of Ikaros has been used to study its role in regulating the BCL-XL and RAB20 genes researchgate.netnih.gov.

Retroviral vectors encoding shRNAs have been used to suppress this compound expression in T-cell lines to study its role in Notch target gene repression nih.gov.

Studies using shRNA have investigated the interaction of Ikaros with chromatin remodeling complexes plos.org.

siRNA-mediated knockdown of Ikaros in cell lines is used to explore its function in various cellular pathways nih.gov.

Cellular and in vitro Model Systems

A wide array of cellular and in vitro model systems are employed to study this compound function and regulation. These include established cell lines, primary cells isolated from human or animal tissues, and reconstituted in vitro systems.

Various immortalized cell lines derived from hematopoietic malignancies or other tissues are commonly used to study Ikaros expression, localization, protein interactions, and transcriptional activity researchgate.netplos.orgcore.ac.uknih.govnih.govresearchgate.netplos.orgcellsignal.combinasss.sa.crnih.govnih.govresearchgate.netresearchgate.netplos.orgashpublications.orgnih.gov. Examples include HEK-293T (human embryonic kidney), U937 (human monocytic leukemia), Jurkat (human T-cell leukemia), Daudi (human Burkitt's lymphoma), Nalm-6 (human B-ALL), MOLT-4 (human T lymphocyte leukemia), and VL3-3M2 (murine thymocyte leukemia) cells researchgate.netplos.orgcore.ac.uknih.govnih.govplos.orgnih.govresearchgate.netashpublications.orgnih.gov. These cell lines offer a convenient and reproducible system for genetic manipulation, transient transfections, and biochemical assays.

Primary cells, such as hematopoietic stem and progenitor cells, lymphocytes (B cells, T cells), thymocytes, splenocytes, and dendritic cells, isolated from human donors or murine models, are crucial for studying Ikaros in a more physiologically relevant context core.ac.uknih.govresearchgate.netplos.orgbiorxiv.orgnih.govaai.orgoup.com. Studies using primary cells have investigated Ikaros expression during differentiation, its role in specific immune cell subsets, and its involvement in disease pathogenesis researchgate.netplos.orgaai.orgoup.com.

In vitro assays are performed using cell lysates or purified proteins to investigate specific molecular aspects of Ikaros function. These include in vitro phosphorylation assays to identify kinases that modify Ikaros nih.govresearchgate.netnih.gov, DNA binding assays (e.g., electrophoretic mobility shift assays) to assess Ikaros's affinity for DNA sequences nih.govnih.gov, co-immunoprecipitation experiments to identify Ikaros-interacting proteins nih.govnih.govresearchgate.netplos.org, and cell proliferation or differentiation assays to measure the functional consequences of altering Ikaros levels or activity plos.orgresearchgate.netnih.gov.

Detailed Research Findings from Cellular and in vitro Systems:

Studies in human MOLT-4 and murine VL3-3M2 cells have shown that endogenous this compound can be co-immunoprecipitated with PP1 phosphatase nih.gov.

In vitro phosphatase assays using recombinant PP1 and purified this compound have demonstrated that PP1 can dephosphorylate Ikaros nih.gov.

Studies using 293T cells have shown that Ikaros interacts with components of chromatin remodeling complexes like NuRD and SWI/SNF nih.govplos.org.

Analysis of primary leukemic cells and B-ALL cell lines has shown high levels of SUMOylated Ikaros plos.org.

In vitro differentiation systems using hematopoietic progenitor cells have been used to study the role of Ikaros in dendritic cell formation oup.com.

Cell cycle analysis in cell lines with altered Ikaros expression has shown that Ikaros can act as an inhibitor of cell cycle progression researchgate.netnih.gov.

Primary Cell Culture Models (e.g., hematopoietic progenitor cells, lymphocytes)

Primary cell culture models are fundamental to studying the physiological roles of this compound, particularly in the context of cell differentiation and development within the hematopoietic and lymphoid systems. These models allow researchers to investigate the impact of Ikaros on specific cell lineages under controlled conditions, providing insights that complement in vivo studies.

Hematopoietic progenitor cells (HPCs) serve as crucial primary models for understanding the early roles of Ikaros in lineage commitment. Studies using human HPCs have demonstrated the importance of Ikaros family members in the differentiation into dendritic cells (DC) oup.com. For instance, expressing a dominant-negative Ikaros isoform (IK7) in CD34+ HPCs inhibited the production of IL-12-producing APCs oup.com. Research in murine models has also shown that Ikaros is required for the differentiation of multipotent hematopoietic progenitors into common lymphoid progenitors (CLPs) researchgate.net. Loss of Ikaros activity in these progenitors can lead to profound differentiation defects nih.gov.

Lymphocytes, including B cells and T cells, are extensively studied using primary culture methods to understand Ikaros's role in their maturation, proliferation, and function. Primary B cells from mice have been used to identify genes controlled by Ikaros during early B cell development imp.ac.at. Studies have shown that Ikaros is crucial for B cell development and differentiation, assisting in the proper 3D organization of the genome required for antibody generation drugtargetreview.commassgeneral.org. In T cell development, primary thymocytes from Ikaros-null mice have been used to demonstrate that Ikaros regulates the expression of a subset of Notch target genes, highlighting its role in appropriately regulating the Notch program during T cell progression aai.org. Primary megakaryocytes have also been utilized, revealing that Ikaros expression decreases during differentiation and is inversely regulated by GATA factors researchgate.net.

Research findings from primary cell culture models underscore the diverse and stage-specific functions of Ikaros across different hematopoietic and lymphoid lineages. These models are invaluable for dissecting the molecular mechanisms by which Ikaros influences cell fate decisions and developmental transitions.

Immortalized Cell Lines

Immortalized cell lines offer a valuable resource for this compound research, providing a more readily available and genetically tractable system compared to primary cells. These lines are particularly useful for mechanistic studies, genetic manipulation, and high-throughput screening.

Various immortalized cell lines derived from hematopoietic and lymphoid malignancies have been instrumental in studying Ikaros, especially in the context of leukemia and lymphoma. Epstein-Barr virus (EBV)-transformed B cell lines, such as the EREB2-5 derivative p493-6, have been used to investigate Ikaros interactions and the impact of its expression on cell cycle entry and proliferation unimi.it. These lines can serve as in vitro models for diseases like Burkitt's lymphoma unimi.it.

T cell leukemia lines, including JE131, DO11, and Tu5 derived from genetically engineered Ikaros-deficient or dominant-negative mice, have been used to study the consequences of reduced Ikaros activity on Notch signaling and target gene expression aai.org. Human cell lines engineered to have complete this compound knockout have been developed to study chemoresistance patterns and identify potential therapeutic vulnerabilities in B-ALL, confirming findings from primary patient samples and other model systems ashpublications.org. These engineered cell lines have validated tools for studying Ikaros biology in human B-ALL, revealing insights into gene expression patterns and signaling pathways like JAK/STAT signaling ashpublications.org.

Immortalized cell lines facilitate detailed molecular analyses, including the assessment of protein levels, mRNA expression, and the effects of specific mutations or gene deletions on Ikaros function and downstream pathways ashpublications.orgunipd.it. They provide a stable platform for investigating the tumor suppressor functions of Ikaros and identifying deregulated genes and pathways in the absence of functional Ikaros nih.gov.

Structural Determination Techniques for this compound and Complexes (e.g., X-ray Crystallography, Cryo-EM for molecular complexes)

Understanding the three-dimensional structure of this compound and its complexes is crucial for deciphering its molecular mechanisms, including DNA binding, protein-protein interactions, and recruitment of chromatin remodeling machinery. While obtaining complete structures of the full-length this compound remains a challenge, structural studies have provided important insights into its functional domains and interactions.

Ikaros contains multiple C2H2 zinc finger (ZF) motifs, which are critical for its DNA binding and protein interaction capabilities nih.govviamedica.plnih.gov. Structural studies have focused on the architecture and function of these zinc fingers. The N-terminal domain contains four zinc fingers (ZF1-ZF4) involved in DNA binding, while the C-terminal domain has two zinc fingers (ZF5-ZF6) responsible for dimerization nih.govviamedica.plnih.govbinasss.sa.cr. Although complete structures of Ikaros or its family members are not available, considerable evidence exists regarding the structure and role of these zinc fingers nih.gov.

X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) are powerful techniques for determining protein structures, particularly for complexes. While X-ray crystallography has historically been the predominant method for solving protein structures, Cryo-EM has emerged as a vital complementary technique, especially for large structures, flexible complexes, and membrane proteins that are difficult to crystallize nih.govcriver.comjeolusa.compeakproteins.com.

Cryo-EM has been successfully applied to study complexes involving Ikaros. For example, Cryo-EM analysis of the complex between Cereblon (CRBN) and DDB1 in the presence of CELMoD compounds, which target Ikaros for degradation, has provided structural insights into how these drugs induce a conformational change in CRBN that is necessary for recruiting Ikaros nih.govbiorxiv.org. These studies have yielded structures at resolutions allowing for the examination of the CRBN conformation and the stable association of Ikaros with the closed CRBN conformation biorxiv.org.

While direct high-resolution structural determination of the full-length this compound via X-ray crystallography or Cryo-EM is challenging, these techniques are invaluable for resolving the structures of Ikaros in complex with its interaction partners, such as components of the NuRD complex or other transcription factors, thus shedding light on the molecular basis of its regulatory functions.

Bioinformatics and Computational Modeling for Predicting Binding Sites and Interaction Networks

Bioinformatics and computational modeling play a critical role in analyzing the vast amounts of data generated from experimental studies of Ikaros, particularly in identifying its DNA binding sites, predicting protein-protein interactions, and mapping its regulatory networks.

Computational methods are extensively used to analyze genome-wide DNA binding data, such as those obtained from ChIP-seq experiments, to identify regions where Ikaros binds to DNA and to predict its consensus binding motifs. Discriminative Regular Expression Motif Elicitation (DREME) and similar tools are employed to detect motifs enriched at Ikaros binding sites, confirming previously reported IKZF1 motifs nih.gov. These analyses help define the repertoire of transcription factor binding motifs present at Ikaros-bound sites nih.gov. Analyzing the location of these binding sites relative to transcriptional start sites (TSS) and enhancers helps in identifying potential direct target genes of Ikaros nih.govnih.gov.

Bioinformatics approaches, including Gene Set Enrichment Analysis (GSEA), are used to identify biological processes and signaling pathways regulated by Ikaros based on differential gene expression data in cells with altered Ikaros function frontiersin.orgnih.gov. These analyses can reveal novel target genes and pathways associated with Ikaros function, such as adhesion pathways in pre-B ALL nih.gov.

Computational modeling is also applied to predict protein-protein interactions involving Ikaros and to construct its interaction networks. Sequence-based and structure-based approaches, along with methods like yeast two-hybrid data analysis, contribute to predicting Ikaros's protein partners royalsocietypublishing.orguliege.be. These predictions can then be validated experimentally royalsocietypublishing.org. Analyzing protein-protein interaction networks helps in understanding how Ikaros collaborates with other transcription factors and regulatory complexes, such as the NuRD complex, to modulate chromatin organization and gene expression frontiersin.orgnih.govnih.govresearchgate.netresearchgate.net. Computational analyses can also integrate data from different sources, including transcriptomic and genomic data, to provide a systems-level understanding of Ikaros's role in cellular processes and disease frontiersin.org.

Conceptual Therapeutic Modalities Targeting Ikaros Protein Pre Clinical Focus

Strategies for Modulating Ikaros Protein Function

Modulating this compound function involves strategies aimed at restoring the activity of impaired Ikaros or interfering with the function of aberrant Ikaros isoforms. Given that Ikaros acts as a transcription factor, approaches often focus on influencing its DNA binding ability and its interaction with co-regulators imperial.ac.uknih.gov. For instance, restoring endogenous Ikaros expression in mouse models of T-cell ALL driven by Ikaros knockdown has been shown to repress oncogenic targets and cause disease regression nih.gov. The balance between functional and dominant-negative Ikaros isoforms, generated by alternative splicing, is critical for normal lymphoid development, and altering this balance could be a therapeutic strategy plos.orgembopress.org. Interactions between Ikaros isoforms, mediated by their C-terminal zinc fingers, are essential for their function, suggesting that targeting these interactions could modulate Ikaros activity nih.govembopress.org.

Small Molecule Modulators of Ikaros Activity in in vitro Models

Small molecules represent a key area of investigation for modulating Ikaros activity. These molecules can be designed to directly influence Ikaros's structure, its interactions with DNA or other proteins, or pathways that regulate its function. Pre-clinical studies have explored compounds that affect Ikaros's transcriptional regulatory capacity. For example, small molecules that inhibit protein kinases involved in Ikaros phosphorylation can indirectly modulate its activity nih.govmdpi.comsemanticscholar.org. The development of small molecule inhibitors targeting proteins that cooperate with or are regulated by Ikaros, such as MENIN in acute myeloid leukemia (AML), also represents an indirect approach to modulating Ikaros-dependent pathways nih.govresearchgate.net.

Approaches to Restore Ikaros Tumor Suppressor Function in Model Systems

Restoring Ikaros tumor suppressor function is a critical goal, particularly in leukemias where Ikaros function is impaired ashpublications.orgrupress.org. One approach involves inhibiting kinases, such as CK2, that negatively regulate Ikaros function through phosphorylation ashpublications.orgnih.govmdpi.comsemanticscholar.orgresearchgate.net. Inhibition of CK2 has been shown to restore Ikaros's DNA-binding ability and its function as a transcriptional regulator in pre-clinical models of ALL and AML ashpublications.orgmdpi.comsemanticscholar.orgresearchgate.net. This restoration leads to the repression of cell cycle-promoting genes and has demonstrated anti-proliferative effects in leukemia cell lines and patient-derived xenografts ashpublications.orgrupress.org. Another strategy involves addressing the expression of dominant-negative Ikaros isoforms, which can sequester functional Ikaros and inhibit its activity nih.govembopress.org.

Studies have shown that restoring wild-type Ikaros expression in human IKZF1-mutated BCR-ABL1+ pre-B ALL cells in vitro led to a reduced growth rate and cell cycle exit, indicating a restoration of tumor suppressor activity rupress.org. This restoration was associated with the repression of Ikaros target genes involved in cell cycle progression ashpublications.orgrupress.org.

Targeting Ikaros Degradation Pathways (e.g., Immunomodulatory Drugs (IMiDs) in in vitro and animal models)

Targeting the degradation of Ikaros has emerged as a highly effective therapeutic strategy, particularly with the advent of immunomodulatory drugs (IMiDs) and cereblon E3 ligase modulators (CELMoDs) frontiersin.orgmdpi.comtandfonline.comfrontiersin.orgresearchgate.netmdpi.comresearchgate.net. IMiDs, such as lenalidomide (B1683929) and pomalidomide (B1683931), bind to the protein cereblon, a component of the CRL4CRBN E3 ubiquitin ligase complex frontiersin.orgmdpi.comnih.gov. This binding alters the substrate specificity of CRL4CRBN, leading to the ubiquitination and subsequent proteasomal degradation of Ikaros and Aiolos frontiersin.orgmdpi.comtandfonline.comfrontiersin.orgmdpi.comresearchgate.netnih.gov.

In pre-clinical models of multiple myeloma (MM), IMiDs induce the degradation of Ikaros and Aiolos, contributing to anti-proliferative and pro-apoptotic effects on myeloma cells mdpi.comtandfonline.comresearchgate.netmdpi.comresearchgate.net. This degradation also modulates the tumor microenvironment and enhances anti-tumor immune responses mdpi.comtandfonline.com. Novel CELMoD agents, such as iberdomide (B608038) and mezigdomide, have demonstrated enhanced potency in degrading Ikaros and Aiolos compared to earlier IMiDs, showing promising pre-clinical activity in MM and AML models, including those resistant to lenalidomide and pomalidomide researchgate.nettandfonline.comresearchgate.netresearchgate.netsci-hub.se. Pre-clinical studies have also shown synergistic effects of IMiDs and CELMoDs in combination with other therapies, such as proteasome inhibitors and CD38 monoclonal antibodies mdpi.comtandfonline.commdpi.com.

Data from pre-clinical studies using IMiDs in AML cell lines demonstrate their ability to effectively target Ikaros for degradation, leading to reduced cell proliferation. An example of such data is presented below, illustrating the effect of different IMiDs on this compound levels and cell viability in AML cell lines in vitro researchgate.net.

CompoundCell LineIkaros Degradation (e.g., EC50)Proliferation Inhibition (e.g., IC50)
LenalidomideMOLM-13Data Available researchgate.netData Available researchgate.net
PomalidomideMOLM-13Data Available researchgate.netData Available researchgate.net
CC-220MOLM-13More Potent sci-hub.seMore Potent sci-hub.se
MezigdomideMOLM-13Enhanced Degradation researchgate.netresearchgate.netIncreased Activity researchgate.netresearchgate.net

Note: Specific EC50 and IC50 values would require detailed data extraction from primary sources, but the table structure indicates the type of data available in pre-clinical studies.

Modulation of Ikaros Post-Translational Modifications (e.g., CK2 Inhibitors)

Ikaros function is significantly regulated by post-translational modifications, particularly phosphorylation plos.orgnih.gov. Phosphorylation by protein kinase CK2 negatively affects Ikaros's stability, localization, and function plos.orgnih.gov. CK2 phosphorylation can impair Ikaros's DNA binding ability and promote its degradation plos.orgnih.govmdpi.comresearchgate.net.

Inhibitors of CK2 have been investigated in pre-clinical models as a means to modulate Ikaros phosphorylation and restore its function ashpublications.orgnih.govmdpi.comsemanticscholar.orgresearchgate.netoncotarget.com. Studies using CK2 inhibitors like apigenin (B1666066) and CX-4945 have shown that inhibiting CK2 can decrease Ikaros phosphorylation, stabilize its expression, and restore its DNA-binding and transcriptional regulatory activities in leukemia cells ashpublications.orgnih.govmdpi.comsemanticscholar.orgresearchgate.netoncotarget.com. This modulation of post-translational modification by CK2 inhibitors has been shown to restore Ikaros's tumor suppressor function and lead to anti-leukemia effects in vitro and in vivo models ashpublications.orgresearchgate.net.

For example, treatment of leukemia cells with CK2 inhibitors has been shown to enhance Ikaros binding to the promoters of cell cycle-promoting genes, leading to their repression and subsequent cell cycle arrest ashpublications.orgoncotarget.com.

Gene Therapy Concepts in Pre-clinical Models

Gene therapy approaches targeting Ikaros in pre-clinical models primarily focus on restoring the expression of functional Ikaros in cells where its function is lost or impaired. This is particularly relevant in cases of IKZF1 deletions or mutations that lead to a loss of functional protein or the expression of dominant-negative isoforms frontiersin.orgdrugtargetreview.com.

Pre-clinical studies using inducible expression systems in mouse and human leukemia cells have demonstrated that restoring wild-type Ikaros expression can re-establish tumor suppressor activity, leading to reduced proliferation and disease regression nih.govrupress.org. While direct gene therapy delivering functional IKZF1 is a conceptual approach, much of the pre-clinical work has focused on understanding the consequences of restoring Ikaros function through inducible expression systems or genetic manipulation in model organisms and cell lines nih.govrupress.org. These studies provide proof-of-concept that restoring functional Ikaros levels can have therapeutic effects in leukemia models.

Future Directions and Emerging Research Areas

Unexplored Functional Roles of Ikaros and Its Isoforms

While the role of Ikaros in lymphocyte development is well-established, its functions in other cellular contexts and the specific contributions of its various isoforms are still emerging. The Ikaros gene, through alternative splicing, gives rise to multiple protein isoforms with differing numbers of N-terminal zinc fingers, which dictates their DNA-binding capabilities. nih.gov Isoforms lacking a full complement of DNA-binding domains can act as dominant-negative regulators by dimerizing with and inhibiting the function of full-length Ikaros. nih.gov

Current research is beginning to probe the roles of Ikaros in non-hematopoietic tissues, where its expression has been detected but its function remains largely uncharacterized. nih.gov Furthermore, within the immune system, the nuanced roles of Ikaros in specific subsets of immune cells are an active area of investigation. For instance, its function in different T helper cell subsets (Th1, Th2, Th17) appears to be highly context-dependent, influencing their differentiation and cytokine production profiles. nih.govfrontiersin.org Similarly, its role in the maturation and function of dendritic cells is an area of growing interest. oup.com The precise functions of each Ikaros isoform in these diverse cellular environments are a significant frontier in Ikaros biology, with the potential to reveal novel regulatory mechanisms.

Identification of Novel Ikaros Interacting Partners and Signaling Pathways

The functional versatility of Ikaros is largely dictated by its dynamic interactions with a host of other proteins and its integration into various signaling networks. Unbiased proteomic approaches have started to map the Ikaros interactome, revealing a complex web of associations that go beyond its well-known partners. biorxiv.org

A significant area of emerging research is the interplay between Ikaros and post-translational modifications. Ikaros is a substrate for several kinases, including Casein Kinase II (CK2), and its phosphorylation status can influence its stability, DNA-binding affinity, and subcellular localization. frontiersin.orgbohrium.com The dephosphorylation of Ikaros is mediated by protein phosphatase 1 (PP1), with which it directly interacts. frontiersin.org Furthermore, the stability of Ikaros is regulated by the ubiquitin-proteasome system. frontiersin.org

Researchers are also uncovering novel crosstalk between Ikaros and major signaling pathways. Beyond its established role in the pre-B cell receptor (pre-BCR) and Notch signaling pathways, evidence is mounting for a significant interplay with the JAK/STAT pathway, particularly with STAT5. frontiersin.orgmdpi.com Ikaros can antagonize STAT5 DNA binding, suggesting a mechanism for fine-tuning cytokine responses in lymphocytes. mdpi.com The identification of new interacting partners and the elucidation of how these interactions are modulated by signaling cascades will be crucial for a complete understanding of Ikaros's regulatory functions.

Application of Advanced Methodologies for Comprehensive Understanding

The advent of powerful new molecular and cellular biology techniques is revolutionizing the study of transcription factors like Ikaros. These advanced methodologies are providing unprecedented insights into its genome-wide functions and regulatory networks.

Genomic and epigenomic approaches have been particularly illuminating. Chromatin immunoprecipitation followed by sequencing (ChIP-seq) has been instrumental in mapping the global binding sites of Ikaros across the genome in various cell types, including different leukemia subtypes. nih.govashpublications.orgresearchgate.net This has allowed for the identification of a vast repertoire of direct Ikaros target genes. When combined with transcriptomic analyses like RNA-sequencing (RNA-seq), researchers can correlate Ikaros binding with changes in gene expression, distinguishing between its activating and repressive roles. nih.govashpublications.org Furthermore, Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq) is being used to investigate how Ikaros influences chromatin accessibility, revealing its role in chromatin remodeling. biorxiv.orgnih.gov

Functional genomics tools, most notably the CRISPR/Cas9 system, are enabling precise genetic manipulation to dissect the functional consequences of Ikaros loss or mutation in various cellular models. scbt.comaddgene.org This technology allows for the creation of specific knockouts or the introduction of precise mutations to study the function of different Ikaros domains and isoforms. The application of these and other advanced techniques, such as single-cell RNA-seq and high-resolution structural biology, promises to continue to unravel the complexities of Ikaros function. nih.govanr.fr

Elucidating Context-Dependent Mechanisms of Ikaros Action

A recurring theme in Ikaros research is the profound context-dependency of its function. The cellular environment, including the specific cell type, developmental stage, and the presence of extracellular signals, can dramatically influence whether Ikaros acts as a transcriptional activator or repressor and which target genes it regulates. nih.govanr.fr

In different immune cell subsets, Ikaros appears to regulate distinct sets of genes, contributing to their unique functional identities. For example, in T helper cells, the role of Ikaros in promoting or suppressing the differentiation into Th1, Th2, or Th17 lineages is influenced by the prevailing cytokine milieu. nih.govfrontiersin.org In the context of malignancy, the function of Ikaros can vary significantly between different leukemia subtypes. mdpi.comswagene.com For instance, the consequences of IKZF1 deletions in B-cell acute lymphoblastic leukemia (B-ALL) can differ depending on the presence of other cooperating mutations. swagene.com

The expression levels of different Ikaros isoforms, which can vary between cell types and developmental stages, are a key determinant of its context-specific actions. nih.gov The balance between full-length, DNA-binding isoforms and dominant-negative, non-DNA-binding isoforms can fine-tune Ikaros activity. nih.gov Future research will need to integrate genomic, proteomic, and functional data from diverse cellular contexts to build a comprehensive model of how Ikaros function is tailored to specific physiological and pathological conditions.

Translational Research Avenues from Basic Science Discoveries

The fundamental discoveries in Ikaros biology have significant translational potential, particularly in the fields of oncology and immunology. While this section excludes clinical application details, it highlights the basic science findings that are paving the way for future therapeutic strategies.

The frequent deletion or mutation of the IKZF1 gene in high-risk B-ALL has established Ikaros as a critical tumor suppressor. mdpi.commdpi.com Understanding the downstream pathways deregulated by Ikaros loss is a major focus of translational research. By identifying the specific genes and signaling networks that are dysregulated in the absence of functional Ikaros, researchers can pinpoint novel therapeutic targets. For instance, the finding that Ikaros regulates pathways involved in cell cycle progression and apoptosis suggests that targeting components of these pathways could be a viable strategy in Ikaros-deficient leukemias. mdpi.commdpi.com

Furthermore, the discovery that immunomodulatory drugs lead to the degradation of Ikaros has opened up new avenues for therapeutic intervention. aacrjournals.org Basic research aimed at understanding the precise mechanisms of Ikaros degradation and the full spectrum of its downstream consequences could lead to the development of more specific and potent therapies. The context-dependent nature of Ikaros function also suggests that targeting Ikaros-regulated pathways may be beneficial in other diseases, including autoimmune disorders. nih.gov The continued exploration of the fundamental biology of Ikaros is therefore essential for identifying and validating new therapeutic strategies.

Q & A

Q. What are the critical structural domains of the Ikaros protein, and how do they contribute to its function?

Ikaros contains two N-terminal zinc finger domains (ZF1-4) for sequence-specific DNA binding and two C-terminal zinc fingers (ZF5-6) for dimerization . These domains enable Ikaros to bind DNA at pericentromeric heterochromatin (PC-HC) and recruit chromatin-remodeling complexes (e.g., HDAC1, Mi-2β) for transcriptional regulation . Truncated isoforms lacking DNA-binding domains act as dominant-negative regulators, disrupting normal function . Methodologically, structure-function studies employ mutagenesis (e.g., disrupting ZF domains) followed by EMSA (electrophoretic mobility shift assay) and confocal microscopy to assess DNA-binding and subnuclear localization .

Q. How is Ikaros expression quantified in experimental models, and what are common pitfalls?

Q. What is the role of Ikaros in lymphocyte development?

Ikaros is essential for B-cell lineage specification and T-cell homeostasis. In T-cells, it regulates thymocyte differentiation and prevents malignant transformation by suppressing oncogenic signaling (e.g., Wnt, MAPK) . Loss of Ikaros in mice leads to T-cell hyperproliferation and leukemogenesis. Experimental approaches include lineage-specific knockout models and flow cytometry to track thymocyte subsets (e.g., CD4+/CD8+ ratios) .

Advanced Research Questions

Q. How do post-translational modifications regulate Ikaros stability and activity?

Ikaros is phosphorylated by Casein Kinase II (CK2) at serine/threonine residues, promoting proteasomal degradation and loss of DNA-binding ability. Conversely, Protein Phosphatase 1 (PP1) dephosphorylates Ikaros, stabilizing it and enabling PC-HC localization . Key methodologies include:

  • Kinase/phosphatase inhibition : TBB (CK2 inhibitor) or apigenin stabilizes Ikaros, while PP1 knockdown accelerates degradation .
  • Ubiquitination assays : Co-immunoprecipitation with ubiquitin antibodies confirms proteasomal targeting .
    Mutations in the PP1-binding RVXF motif disrupt this balance, linking phosphorylation status to leukemogenesis .

Q. How does Ikaros mediate context-dependent gene repression versus activation?

In macrophages, Ikaros exhibits dual roles: repressing early LPS-response genes via HDAC recruitment and enhancing delayed NF-κB-dependent genes by sustaining chromatin accessibility . Genome-wide studies (ChIP-seq, ATAC-seq) reveal that Ikaros occupancy at promoters correlates with H3K27me3 (repressive) or H3K4me3 (active) marks, depending on co-factor interactions (e.g., EZH2 for repression, p300 for activation) . CRISPR/Cas9 knockout models and single-cell RNA-seq can dissect these context-specific mechanisms.

Q. How do researchers resolve contradictions in Ikaros isoform expression across disease models?

In T-cell acute lymphoblastic leukemia (T-ALL), this compound levels are reduced despite normal mRNA, suggesting isoform-specific degradation or splicing alterations . Splice-switching antisense oligonucleotides (ASOs) or isoform-specific antibodies help distinguish functional isoforms. For example, the Ik6 isoform (lacking DNA-binding domains) is oncogenic and detectable via size differentiation in Western blots .

Q. What experimental designs are used to study Ikaros-mediated chromatin remodeling?

  • Chromatin conformation capture (3C) : Maps Ikaros-dependent looping at PC-HC .
  • HDAC/PRC2 inhibition : Trichostatin A (HDAC inhibitor) or GSK126 (EZH2 inhibitor) reverses Ikaros-mediated repression .
  • Live-cell imaging : Tracks Ikaros dynamics in real-time during T-cell activation .

Q. How does Ikaros dysfunction contribute to solid tumor microenvironments?

In pancreatic adenocarcinoma, tumor-derived factors downregulate Ikaros via CK2 upregulation, disrupting T-cell homeostasis (e.g., reduced effector T-cells, increased regulatory T-cells) . Co-culture systems (tumor cells + splenocytes) and phospho-specific flow cytometry (p-Akt, p-ERK) model this interaction. Restoring Ikaros with CK2 inhibitors (e.g., apigenin) reverses immunosuppression .

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